Product packaging for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 28279-41-6)

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1276979
CAS No.: 28279-41-6
M. Wt: 212.05 g/mol
InChI Key: ZZFKQUTYXXPQBS-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1276979 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine CAS No. 28279-41-6

Properties

IUPAC Name

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKQUTYXXPQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7067372
Record name 6-Bromo-5-methylimidazo[4,5-b]pyridine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28279-41-6
Record name 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine
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Record name 3H-Imidazo(4,5-b)pyridine, 6-bromo-5-methyl-
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Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-5-methyl-
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Record name 6-Bromo-5-methylimidazo[4,5-b]pyridine
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Record name 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the necessary starting materials, key chemical transformations, and relevant experimental protocols. Quantitative data is summarized for clarity, and logical workflows are presented through diagrams.

Introduction

This compound is a substituted imidazopyridine, a class of compounds recognized for its diverse pharmacological activities. The strategic placement of the bromo and methyl groups on the pyridine ring, combined with the fused imidazole moiety, offers a scaffold for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this specific analogue, providing a foundation for its further investigation and application in drug development programs.

Synthetic Pathway Overview

The most logical and commonly employed synthetic strategy towards this compound involves a multi-step sequence starting from commercially available pyridines. The core of this approach is the construction of the fused imidazole ring onto a pre-functionalized pyridine core. The key intermediate is the appropriately substituted 2,3-diaminopyridine derivative.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Pyridine Functionalization cluster_1 Diaminopyridine Formation cluster_2 Imidazole Ring Closure cluster_3 Final Product start 2-Amino-6-methylpyridine step1 Bromination start->step1 step2 Nitration step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Cyclization step3->step4 end 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine step4->end

Figure 1: General overview of the synthetic workflow.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

Synthesis of 2-Amino-5-bromo-6-methylpyridine

The initial step involves the selective bromination of 2-amino-6-methylpyridine.

Procedure: To a solution of 2-amino-6-methylpyridine in a suitable solvent such as xylene, sodium amide is added. The mixture is heated to reflux to ensure the removal of water. Subsequently, 2-bromo-3-methylpyridine is added dropwise under reflux conditions. After the reaction is complete, the mixture is cooled and poured into ice water. The organic layer is separated, and the solvent is concentrated. The crude product is then purified by crystallization.

ParameterValueReference
Starting Material2-Amino-6-methylpyridine
ReagentsSodium amide, 2-bromo-3-methylpyridine
SolventXylene
Reaction TemperatureReflux
Purity99.3%[1]
Yield90.1%[1]
Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

The subsequent step is the nitration of the brominated pyridine derivative.

Procedure: 2-Amino-5-bromo-6-methylpyridine is added to ice-cold concentrated sulfuric acid. Concentrated nitric acid is then added dropwise while maintaining a low temperature (0-5 °C). The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature overnight. The mixture is then poured over ice and neutralized with an aqueous sodium hydroxide solution to precipitate the product. The solid is collected by filtration, washed with water, and dried.

ParameterValueReference
Starting Material2-Amino-5-bromo-6-methylpyridine
ReagentsConcentrated Sulfuric Acid, Concentrated Nitric Acid[2]
Solvent-[2]
Reaction Temperature0 °C to room temperature[2]
Purity97%[3]
YieldNot explicitly stated for this specific substrate, but generally high for similar reactions.
Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

The reduction of the nitro group is a critical step to furnish the required diamine.

Procedure: While a specific protocol for the reduction of 5-bromo-6-methyl-3-nitropyridin-2-amine was not found in the searched literature, a general and effective method for the reduction of similar nitro-aminopyridines involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in an alcoholic solvent.

A typical procedure would be as follows: To a flask containing 5-bromo-6-methyl-3-nitropyridin-2-amine, ethanol, water, and a catalytic amount of concentrated hydrochloric acid, reduced iron powder is added. The mixture is heated on a steam bath for approximately one hour. After the reaction, the iron is filtered off, and the filtrate is evaporated to dryness. The residue is then recrystallized from water to yield the diamine.[4]

ParameterValueReference
Starting Material5-Bromo-6-methyl-3-nitropyridin-2-amine
ReagentsReduced Iron, Concentrated Hydrochloric Acid[4]
Solvent95% Ethanol, Water[4]
Reaction TemperatureSteam bath[4]
Melting Point134.0 to 138.0 °C[5]
YieldNot specified for this substrate, but generally good for this type of reduction.
Synthesis of this compound

The final step is the cyclization of the diamine to form the imidazole ring.

Procedure: A common and effective method for this transformation is the reaction of the diaminopyridine with formic acid.

In a round-bottom flask, 5-bromo-6-methylpyridine-2,3-diamine is heated to reflux in an excess of formic acid for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the excess formic acid is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as a 10% aqueous solution of sodium hydroxide, to precipitate the crude product. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]

ParameterValueReference
Starting Material5-Bromo-6-methylpyridine-2,3-diamine
ReagentFormic Acid[6]
Solvent-[6]
Reaction TemperatureReflux[6]
YieldNot specified for this particular substrate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Amino-5-bromo-6-methylpyridineC₆H₇BrN₂187.04Not specified42753-55-9
5-Bromo-6-methyl-3-nitropyridin-2-amineC₆H₆BrN₃O₂232.03Not specified68957-50-6
5-Bromo-6-methylpyridine-2,3-diamineC₆H₈BrN₃202.05134.0 - 138.059352-90-8
This compoundC₇H₆BrN₃212.05Not specified28279-41-6

Characterization Data

Characterization data for the final product, this compound, is available through various spectroscopic techniques.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound. [7]

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a clear, linear progression of chemical transformations. Each step builds upon the previous one to construct the final complex molecule.

Detailed_Synthesis_Pathway A 2-Amino-6-methylpyridine C₆H₇N₂ B 2-Amino-5-bromo-6-methylpyridine C₆H₇BrN₂ A->B NaNH₂, 2-bromo-3-methylpyridine / Xylene, Reflux C 5-Bromo-6-methyl-3-nitropyridin-2-amine C₆H₆BrN₃O₂ B->C conc. H₂SO₄, conc. HNO₃ / 0°C to RT D 5-Bromo-6-methylpyridine-2,3-diamine C₆H₈BrN₃ C->D Fe, HCl / EtOH, H₂O, Heat E This compound C₇H₆BrN₃ D->E HCOOH / Reflux

Figure 2: Detailed synthetic pathway with reagents and conditions.

Conclusion

The synthesis of this compound is a feasible process for researchers in the fields of organic and medicinal chemistry. This guide outlines a robust synthetic route, providing detailed protocols and summarizing key data points. While some experimental details for the specific 5-methyl substituted intermediates require adaptation from general procedures, the overall pathway is well-established and relies on standard organic transformations. This document serves as a valuable resource for the preparation of this compound for further biological evaluation and as a building block in the development of new chemical entities.

References

Physicochemical Properties of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data, presents it in a structured format, and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

PropertyValueSource/Method
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.051 g/mol [1]
CAS Number 28279-41-6[1]
Physical Form Solid-
Melting Point 278-295 °CFor the related compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine[2]
Boiling Point Not available-
LogP (predicted) 1.60[1]
pKa Not available-
Solubility Slightly soluble in Chloroform and Methanol-

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of heterocyclic compounds like this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus.[3][4][5][6]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded. A sharp melting range typically indicates a pure compound.[6]

Procedure:

  • Sample Preparation: A small amount of the dry compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.[7]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved compound in the supernatant is determined.

Procedure:

  • Sample Preparation: An amount of this compound that is in excess of its expected solubility is weighed and added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution).

  • Equilibration: The vial is sealed and placed in a shaker or agitator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (HPLC Method)

The partition coefficient (LogP), a measure of a compound's lipophilicity, can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reverse-phase HPLC system is correlated with its octanol-water partition coefficient. A calibration curve is generated using standards with known LogP values.

Procedure:

  • System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of the compound is used to calculate its retention factor, and the LogP is then determined from the calibration curve.

Visualizations

The following diagrams illustrate a generalized workflow for the determination of the physicochemical properties of a compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Melting Point Determination B->C D Solubility (Shake-Flask) B->D E LogP Determination (HPLC) B->E F pKa Determination (Potentiometric/Spectrophotometric) B->F G Data Analysis & Reporting C->G D->G E->G F->G

Caption: General workflow for physicochemical property determination.

References

"6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine CAS number lookup"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28279-41-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. Structurally analogous to purines, imidazo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This scaffold has been identified in compounds developed as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the available data on this compound and related derivatives, including its chemical properties, synthesis, and potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValue
CAS Number 28279-41-6
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Synonyms 6-Bromo-5-methylimidazo[4,5-b]pyridine, 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the cyclocondensation of a substituted diaminopyridine with a one-carbon source. A key starting material for this synthesis is 5-bromo-6-methylpyridine-2,3-diamine.

General Experimental Protocol for the Synthesis of the Imidazo[4,5-b]pyridine Ring

This protocol describes a generalized method for the cyclization to form the imidazo[4,5-b]pyridine core, which can be adapted for the synthesis of the title compound.

Materials:

  • 5-bromo-6-methylpyridine-2,3-diamine

  • Formic acid (or another appropriate one-carbon source like an aldehyde)

  • Ethanol (or another suitable solvent)

  • Oxidizing agent (e.g., p-benzoquinone, if starting with an aldehyde)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-methylpyridine-2,3-diamine in a suitable solvent such as ethanol.

  • Reagent Addition: Add an equimolar amount of the one-carbon source. If using an aldehyde, an oxidizing agent like p-benzoquinone may be required. If using formic acid, it can serve as both the reagent and solvent, and the mixture is typically heated to reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If the reaction is conducted in an organic solvent, the solvent is removed under reduced pressure.

    • The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Potential Biological Activities and Data

While specific quantitative biological data for this compound is limited in publicly available literature, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore. Derivatives have shown potent activity in several therapeutic areas. The data for closely related analogs are summarized below to provide an indication of the potential of this compound class.

Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Several studies have demonstrated the anticancer potential of substituted imidazo[4,5-b]pyridines.[1][2] The mechanism of action for some of these derivatives has been linked to the inhibition of key cellular kinases.[2]

CompoundCell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine Derivative IXMCF-7 (Breast)0.85[2]
Imidazo[4,5-b]pyridine Derivative IXHCT116 (Colon)1.05[2]
Imidazo[4,5-b]pyridine Derivative VIIIMCF-7 (Breast)0.92[2]
Imidazo[4,5-b]pyridine Derivative VIIIHCT116 (Colon)1.12[2]
Bromo-substituted amidino derivative 14Glioblastoma8.0[1]
Bromo-substituted amidino derivative 14Non-Hodgkin lymphoma8.4[1]
Bromo-substituted amidino derivative 14Pancreatic adenocarcinoma9.4[1]
Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

The structural similarity of imidazo[4,5-b]pyridines to purines also makes them candidates for antimicrobial drug discovery.[3]

CompoundOrganismMIC (µM)Reference
Bromo-substituted amidino derivative 14E. coli32[4]

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis 5_bromo_6_methyl_2_3_diaminopyridine 5-bromo-6-methyl- pyridine-2,3-diamine cyclocondensation Cyclocondensation 5_bromo_6_methyl_2_3_diaminopyridine->cyclocondensation one_carbon_source One-Carbon Source (e.g., Formic Acid) one_carbon_source->cyclocondensation workup Work-up cyclocondensation->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization final_product 6-bromo-5-methyl- 1H-imidazo[4,5-b]pyridine characterization->final_product

Caption: General synthesis workflow for this compound.

Potential Signaling Pathway: CDK9 Inhibition

Some imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2] Inhibition of CDK9 can lead to apoptosis in cancer cells. The following diagram illustrates this potential mechanism of action.

G imidazo_pyridine Imidazo[4,5-b]pyridine Derivative cdk9 CDK9/Cyclin T1 imidazo_pyridine->cdk9 Inhibition rna_pol_ii RNA Polymerase II cdk9->rna_pol_ii Phosphorylation transcription Transcriptional Elongation rna_pol_ii->transcription anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) transcription->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition

Caption: Potential mechanism of action via CDK9 inhibition for the imidazo[4,5-b]pyridine class.

References

Spectroscopic Profile of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, CAS Number 28279-41-6.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for its spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is a substituted imidazopyridine derivative. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its analogues in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H (imidazole ring)8.0 - 8.5s
H (pyridine ring)7.8 - 8.2s
CH₃ (methyl group)2.3 - 2.7s
NH (imidazole ring)12.0 - 14.0br s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=N (imidazole)140 - 150
C-Br110 - 120
C-CH₃125 - 135
C (pyridine ring)115 - 145
C (imidazole ring)130 - 145
CH₃15 - 25
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of imidazopyridine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay appropriate for the compound.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (imidazole)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=N and C=C Stretch (aromatic rings)1500 - 1650Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 650Medium to Strong
Experimental Protocol: IR Spectroscopy (Solid Sample)

A common method for analyzing solid samples is the thin solid film technique:

  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₇H₆BrN₃) is 212.05 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M+H]⁺212/214Molecular ion peak with isotopic pattern characteristic of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-Br]⁺133Fragment corresponding to the loss of the bromine atom.
Other FragmentsVariesAdditional peaks may be observed due to the fragmentation of the imidazopyridine ring system.
Experimental Protocol: Mass Spectrometry

A general protocol using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) should be optimized to obtain a stable signal and good ionization.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The isotopic pattern of the molecular ion should be examined to confirm the presence of bromine.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

References

An In-depth Technical Guide to the Crystal Structure of 6-Bromo-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the crystallographic structures and experimental protocols for a series of 6-bromo-imidazo[4,5-b]pyridine derivatives. While direct crystallographic data for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is not publicly available, this document summarizes the structural data of closely related analogs, offering valuable insights into the core molecular framework. The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic nucleus found in numerous medicinal compounds due to its structural similarity to purines, which allows its derivatives to interact with biological macromolecules like DNA, RNA, and various proteins.[1][2][3][4]

Crystallographic Data of 6-Bromo-Imidazo[4,5-b]pyridine Analogs

The following tables summarize the quantitative crystallographic data for several key analogs of this compound. This comparative data is essential for understanding the structural impact of substitutions on the core imidazo[4,5-b]pyridine ring system.

Table 1: Crystal Data and Structure Refinement for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine [5]

ParameterValue
Empirical Formula C₇H₆BrN₃
Formula Weight 212.05
Crystal System Orthorhombic
Space Group Pnma
a (Å) 11.7589 (4)
b (Å) 6.4714 (2)
c (Å) 10.0549 (4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 765.48 (5)
Z 4
Temperature (K) 100
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 7033
Independent Reflections 948
R(int) 0.026
Final R indices [I>2σ(I)] R1 = 0.018, wR2 = 0.045
R indices (all data) R1 = 0.019, wR2 = 0.046

Table 2: Crystal Data and Structure Refinement for 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [6][7]

ParameterValue
Empirical Formula C₇H₆BrN₃O
Formula Weight 228.06
Crystal System Triclinic
Space Group P -1
a (Å) 4.4151 (1)
b (Å) 9.6004 (2)
c (Å) 10.5330 (3)
α (°) 116.248 (1)
β (°) 93.074 (2)
γ (°) 91.687 (1)
Volume (ų) 399.14 (2)
Z 2
Temperature (K) 293
Radiation Mo Kα
μ (mm⁻¹) 5.10
Reflections Collected 4790
Independent Reflections 1401
R(int) 0.027
Final R indices [I>2σ(I)] R[F² > 2σ(F²)] = 0.030
wR(F²) 0.077

Table 3: Crystal Data and Structure Refinement for 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [8]

ParameterValue
Empirical Formula C₈H₈BrN₃O
Formula Weight 242.08
Crystal System Monoclinic
a (Å) 21.7981 (4)
b (Å) 3.9929 (1)
c (Å) 20.6636 (3)
β (°) 95.398 (1)
Volume (ų) 1790.53 (6)
Z 8
Temperature (K) 293
Radiation Mo Kα
μ (mm⁻¹) 4.55
Reflections Collected 21586
Independent Reflections 5229
R(int) 0.036
Final R indices [I>2σ(I)] R[F² > 2σ(F²)] = 0.031
wR(F²) 0.086

Experimental Protocols

The synthesis and crystallization of these compounds involve multi-step procedures. Below are detailed methodologies for the key experiments cited in the literature.

Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine[5]

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one) (0.27 g, 1.6 mmol) was added to a solution of 5-bromopyridine-2,3-diamine (0.3 g, 1.6 mmol) in ethanol (15 ml). The mixture was heated for an extended period. The resulting product was recrystallized from an ethanol/water (1:1) solution to afford colorless plates with a yield of 68%.

Synthesis of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one[6][7]

A mixture of 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione (1 mmol), potassium carbonate (4 mmol), tetra-n-butylammonium bromide (0.1 mmol), and methyl iodide (2.5 mmol) in DMF (15 ml) was stirred for 48 hours. After monitoring the reaction completion by TLC, the salt was filtered, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel using an ethyl acetate/hexane (1/2) eluent. Yellow crystals were isolated upon solvent evaporation.

Synthesis of 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one[1]

To a stirred solution of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g; 93.4 mmol), K₂CO₃ (0.38 g; 2.8 mmol), and tetra n-butyl ammonium bromide (0.03 g; 9.34 10⁻⁵ mol) in DMF, acetyl chloride (0.08 ml; 1.12 mmol) was added dropwise. The mixture was heated under reflux for 24 hours. After completion, the salt was filtered, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography on silica gel with an ethyl acetate/hexane (1/1) eluent.

General Alkylation Procedure for 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine[9]

To a mixture of the imidazo[4,5-b]pyridine compound (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), allyl bromide or propargyl bromide (2 mmol) was added in small portions. The mixture was stirred at room temperature for 24 hours.

X-ray Crystallography and Data Collection

For the analyzed compounds, single-crystal X-ray diffraction data was collected on a Bruker X8 APEXII area-detector diffractometer.[6][8] The structures were solved and refined using programs such as SHELXS97 and SHELXL97.[6] Absorption corrections were typically applied using a multi-scan method (SADABS).[6][8]

Signaling Pathways and Biological Activities

Derivatives of imidazo[4,5-b]pyridine are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimitotic actions.[5] Their structural similarity to purines enables them to interact with various biological targets.

Potential as Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a core component of molecules designed as Aurora kinase inhibitors.[1] The general logical workflow for the development of such inhibitors is outlined below.

G cluster_0 Drug Discovery and Development Workflow A Target Identification (e.g., Aurora Kinase) B Lead Compound Discovery (Imidazo[4,5-b]pyridine Scaffold) A->B Scaffold Hopping/ High-Throughput Screening C Synthesis of Analogs (e.g., 6-bromo derivatives) B->C Chemical Synthesis D In Vitro Biological Screening (Kinase Assays) C->D Testing E Structure-Activity Relationship (SAR) and Crystallography D->E Data Analysis F Lead Optimization E->F Iterative Design F->C G Preclinical and Clinical Trials F->G Candidate Selection

Caption: Drug development workflow for kinase inhibitors.

Experimental and Data Analysis Workflow

The determination of the crystal structure of novel imidazo[4,5-b]pyridine derivatives follows a standardized experimental and computational workflow.

G cluster_1 Crystallographic Analysis Workflow Synthesis Synthesis of 6-Bromo-Imidazo[4,5-b]pyridine Derivative Crystallization Single Crystal Growth Synthesis->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation Deposition Deposition in Crystallographic Database (e.g., CCDC) Validation->Deposition

Caption: Workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported in public databases, the extensive crystallographic data available for its close analogs provides a solid foundation for understanding the structural chemistry of this important class of heterocyclic compounds. The detailed experimental protocols and structural data presented in this guide are intended to support further research and development in medicinal chemistry, particularly in the design of novel therapeutics based on the imidazo[4,5-b]pyridine core. The consistent methodologies for synthesis and crystallographic analysis across different derivatives highlight a robust framework for the continued exploration of this chemical space.

References

A Technical Guide to the Solubility of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and for conducting biological assays. This technical guide provides a summary of the currently available solubility information for this compound and outlines a comprehensive experimental protocol for the quantitative determination of its solubility in organic solvents. This guide is intended to be a practical resource for researchers to generate reliable solubility data in their own laboratory settings.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information has been documented. The following table summarizes the available qualitative solubility data.

SolventTemperatureSolubility
ChloroformRoom TemperatureSlightly Soluble[1]
MethanolRoom TemperatureSlightly Soluble[1]

Note: The term "slightly soluble" indicates that the solute has a low affinity for the solvent, but quantitative values are not provided. For drug development and process chemistry, precise quantitative data is essential. The following sections provide a detailed methodology for determining these values.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is considered the gold standard for its reliability and accuracy.

2.1. Materials and Equipment

  • Compound: this compound (solid, high purity)

  • Solvents: A range of high-purity organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), etc.)

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

    • Constant temperature incubator shaker or a thermostatted water bath with an orbital shaker

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

2.2. Procedure

  • Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area and facilitate faster dissolution.

  • Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium. A general guideline is to add an amount that is visually estimated to be 2-3 times the expected solubility.

  • Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the solid.

  • Equilibration: Tightly cap the vials and place them in the constant temperature incubator shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a predetermined period. The equilibration time is crucial and should be sufficient to ensure that the concentration of the dissolved solid in the solvent reaches a constant value. A typical equilibration time is 24 to 72 hours. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

    • For HPLC-UV: Develop a method that provides a sharp, well-resolved peak for the compound. Create a calibration curve by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration.

    • For UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve based on the Beer-Lambert law.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

    The dilution factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution taken.

2.3. Data Reporting

The solubility data should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow A Start: High Purity This compound & Organic Solvent B Add excess solid to a known volume of solvent in a vial A->B C Equilibrate at constant temperature with agitation (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter through a 0.22 µm syringe filter D->E F Accurately dilute the filtered saturated solution E->F G Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, UV-Vis) F->G H Calculate Solubility (e.g., in g/L or mol/L) G->H I End: Quantitative Solubility Data H->I

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the solubility of a chemical compound, a logical relationship diagram can illustrate the factors influencing solubility and its impact on drug development.

Solubility_Factors_And_Impact cluster_factors Factors Influencing Solubility cluster_impact Impact on Drug Development A Compound Properties (e.g., crystal form, pKa) D Solubility of 6-bromo-5-methyl- 1H-imidazo[4,5-b]pyridine A->D B Solvent Properties (e.g., polarity, hydrogen bonding) B->D C Temperature C->D E Synthesis & Purification (e.g., crystallization) F Formulation Development (e.g., dosage form design) G Bioavailability H In vitro & In vivo Assay Performance D->E D->F D->G D->H

Caption: Factors influencing solubility and its impact.

References

"starting materials for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a four-step sequence starting from commercially available 2-amino-4-methylpyridine. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and the relevant biological context of imidazo[4,5-b]pyridine derivatives as kinase inhibitors.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a well-established route for the formation of the imidazo[4,5-b]pyridine scaffold. The key steps involve the regioselective introduction of bromo and nitro substituents onto the pyridine ring, followed by reduction of the nitro group to form a diamine, and subsequent cyclization to yield the final bicyclic product.

Synthetic_Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination C 2-Amino-5-bromo-4-methyl-3-nitropyridine B->C Nitration D 5-Bromo-4-methylpyridine-2,3-diamine C->D Reduction E This compound D->E Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Bromination of 2-Amino-4-methylpyridine

The initial step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in N,N-Dimethylformamide (DMF).

  • Cool the solution in an ice bath to 0°C.

  • Prepare a solution of N-bromosuccinimide (NBS) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine.[1]

ParameterValueReference
Starting Material 2-Amino-4-methylpyridine[1]
Reagent N-Bromosuccinimide (NBS)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 0°C to Room Temperature[1]
Reaction Time 9-11 hours[1]
Yield ~80%[1]
Step 2: Nitration of 2-Amino-5-bromo-4-methylpyridine

The subsequent step is the nitration of the brominated intermediate at the 3-position. This is a critical step to introduce the second amino precursor.

Experimental Protocol:

  • To a flask containing concentrated sulfuric acid, cool the contents to 0°C in an ice bath.

  • Slowly add 2-amino-5-bromo-4-methylpyridine to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 5°C.

  • Once the addition is complete, add fuming nitric acid dropwise, maintaining the temperature at 0°C.

  • After the addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product, 2-amino-5-bromo-4-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.[2]

ParameterValueReference
Starting Material 2-Amino-5-bromo-4-methylpyridine[2]
Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid[2]
Temperature 0°C to Room Temperature[2]
Reaction Time ~2 hours[2]
Yield Not explicitly reported for this specific substrate, but generally moderate to good for analogous reactions.
Step 3: Reduction of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The nitro group is then reduced to an amino group to form the key intermediate, 5-bromo-4-methylpyridine-2,3-diamine.

Experimental Protocol:

  • Suspend 2-amino-5-bromo-4-methyl-3-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 5-bromo-4-methylpyridine-2,3-diamine.[3]

ParameterValueReference
Starting Material 2-Amino-5-bromo-4-methyl-3-nitropyridine[3]
Reagents Iron powder, Ammonium chloride[3]
Solvent Ethanol/Water[3]
Temperature Reflux (80-90°C)[3]
Reaction Time 2-3 hours[3]
Yield ~97% (for an analogous compound)[3]
Step 4: Cyclization to form this compound

The final step is the cyclization of the diamine with a one-carbon source, such as formic acid, to form the imidazole ring.

Experimental Protocol:

  • Dissolve 5-bromo-4-methylpyridine-2,3-diamine in formic acid.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution with an aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

ParameterValue
Starting Material 5-Bromo-4-methylpyridine-2,3-diamine
Reagent Formic Acid
Temperature Reflux
Reaction Time 2-4 hours
Yield Generally high for this type of cyclization.

Biological Context: Imidazo[4,5-b]pyridines as Kinase Inhibitors

Derivatives of the imidazo[4,5-b]pyridine scaffold have garnered significant interest in drug discovery due to their structural similarity to purines, enabling them to interact with various biological targets, including protein kinases.[4][5][6] Dysregulation of protein kinases is a hallmark of many diseases, including cancer.[7]

Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[8][9][10] Several imidazo[4,5-b]pyridine derivatives have been investigated as potent inhibitors of these kinases, particularly PLK4 and CDK9.[8][9] These inhibitors typically act by competing with ATP for the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.[11][12]

Signaling_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Kinase Signaling cluster_2 Cellular Processes I 6-Bromo-5-methyl-1H- imidazo[4,5-b]pyridine (and derivatives) PLK4 PLK4 I->PLK4 Inhibition CDK9 CDK9 I->CDK9 Inhibition Centrosome Centrosome Duplication PLK4->Centrosome Transcription Transcription Elongation CDK9->Transcription CellCycle Cell Cycle Progression Centrosome->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Inhibition of PLK4 and CDK9 by imidazo[4,5-b]pyridine derivatives.

This guide provides a foundational understanding of the synthesis of this compound and highlights the therapeutic potential of this class of compounds as kinase inhibitors for applications in drug development. The provided protocols can be adapted and optimized for specific laboratory conditions and research objectives.

References

The Architecture of a Privileged Scaffold: A Technical Guide to the Formation of the Imidazo[4,5-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, largely owing to its structural similarity to endogenous purines. This structural analogy allows derivatives to interact with a wide array of biological targets, leading to their development as kinase inhibitors, antimicrobial agents, and therapeutics for metabolic disorders. This technical guide provides an in-depth exploration of the primary mechanisms and synthetic strategies for the formation of this crucial ring system, supported by experimental data and procedural outlines for key reactions.

Core Synthetic Strategies

The construction of the imidazo[4,5-b]pyridine ring system is predominantly achieved through the cyclocondensation of substituted pyridines. The most prevalent and classical approach involves the reaction of 2,3-diaminopyridine with a one-carbon synthon. However, a variety of modern and efficient methodologies have been developed to access diverse derivatives.

Condensation of 2,3-Diaminopyridine

This is the most fundamental and widely employed strategy for the synthesis of the imidazo[4,5-b]pyridine core. The reaction involves the cyclization of 2,3-diaminopyridine with various electrophilic one-carbon sources.

With Carboxylic Acids: The reaction of 2,3-diaminopyridine with carboxylic acids, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures, provides a direct route to 2-substituted imidazo[4,5-b]pyridines.[1] Microwave-assisted heating has been shown to accelerate this reaction, leading to good yields in shorter timeframes.[1][2]

With Aldehydes: Condensation with aldehydes followed by an oxidative cyclization is another common pathway. This reaction can be carried out under thermal conditions in water, utilizing atmospheric oxygen as the oxidant, which presents a green chemistry approach.[1] Various promoters and catalysts, such as chlorotrimethylsilane in DMF, can also be used to facilitate the reaction and improve yields.[1]

With Orthoesters: Refluxing 2,3-diaminopyridine with orthoesters like triethyl orthoformate or triethyl orthoacetate is an efficient method for producing the parent imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively.[1]

Diagram: General Mechanism of Imidazo[4,5-b]pyridine Formation from 2,3-Diaminopyridine

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Schiff Base/Amide Schiff Base/Amide 2,3-Diaminopyridine->Schiff Base/Amide Condensation One-Carbon Synthon One-Carbon Synthon One-Carbon Synthon->Schiff Base/Amide Cyclized Intermediate Cyclized Intermediate Schiff Base/Amide->Cyclized Intermediate Intramolecular Cyclization Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclized Intermediate->Imidazo[4,5-b]pyridine Dehydration/Oxidation

Caption: Condensation and cyclization pathway.

Reductive Cyclization of 2-Nitro-3-aminopyridine

An alternative strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. This one-pot synthesis typically utilizes a reducing agent like stannous chloride (SnCl₂·2H₂O) in the presence of an acid, such as formic acid.[1][2] The reaction is presumed to proceed through the reduction of the nitro group to an amine, followed by condensation with the carbonyl compound and subsequent intramolecular cyclization.

Diagram: Reductive Cyclization Workflow

G Start Start Reactants 2-Nitro-3-aminopyridine + Aldehyde/Ketone Start->Reactants Conditions SnCl2*2H2O, Formic Acid Reactants->Conditions Process Nitro Reduction & Condensation Conditions->Process Cyclization Intramolecular Cyclization Process->Cyclization Product Imidazo[4,5-b]pyridine Cyclization->Product

Caption: One-pot reductive cyclization.

Palladium-Catalyzed Amidation

Modern synthetic approaches have leveraged palladium catalysis to achieve facile and regioselective synthesis of imidazo[4,5-b]pyridines.[3][4] This method involves the coupling of 2-chloro-3-amino-heterocycles with primary amides. The reaction proceeds via a Pd-catalyzed amidation, followed by an in-situ cyclization and dehydration to afford the desired product. This approach offers rapid access to a variety of substituted imidazo[4,5-b]pyridines, particularly at the N1 and C2 positions.[1][2][3][4]

Diagram: Palladium-Catalyzed Synthesis Pathway

G Reactants 2-Chloro-3-aminopyridine Primary Amide Reaction Pd-catalyzed Amidation Reactants->Reaction CatalystSystem Pd Catalyst Ligand (e.g., XantPhos) CatalystSystem->Reaction Intermediate Amidated Pyridine Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Imidazo[4,5-b]pyridine Cyclization->Product

Caption: Pd-catalyzed amidation route.

Quantitative Data Summary

The yields of imidazo[4,5-b]pyridine synthesis can vary significantly depending on the chosen method and the nature of the substituents. The following tables summarize representative yields for different synthetic approaches.

Table 1: Yields for Condensation Reactions of 2,3-Diaminopyridine

One-Carbon SourceConditionsYield (%)Reference
Carboxylic AcidPolyphosphoric Acid (PPA), heat~75[1]
Carboxylic AcidMicrowave, Silica Gel71-92[2]
Aromatic AldehydesWater, heat, air oxidation83-87[1]
(Hetero)aromatic AldehydesChlorotrimethylsilane, DMF, air oxidation79-80[1]
Triethyl OrthoformateReflux83[1]
Triethyl OrthoacetateReflux78[1]

Table 2: Yields for Other Synthetic Methodologies

MethodStarting MaterialsConditionsYield (%)Reference
Reductive Cyclization2-Nitro-3-aminopyridine, AcetophenonesSnCl₂·H₂O, Formic Acid-[1]
Intramolecular Cyclization-Al³⁺-K10 clay80-93[1]
Pd-catalyzed Amidation3-Alkyl/Arylamino-2-chloropyridines, Primary AmidesPd₂(dba)₃, Ligand, K₃PO₄, t-butanol, reflux51-99[1]
DMSO-mediated Cyclization2,3-Diaminopyridines, BenzaldehydesNa₂S₂O₅, DMSO58-94[5]
Tandem SNAr/Reductive Annulation2-Chloro-3-nitropyridine, Primary Amines, Aromatic AldehydesH₂O-IPA-[6]

Key Experimental Protocols

Protocol 1: Synthesis of 6H-Imidazo[4,5-b]pyridine via Cyclocondensation with Formic Acid

This protocol describes the classical synthesis of the parent 6H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine and formic acid.[7]

Materials:

  • 2,3-Diaminopyridine

  • 98-100% Formic Acid

  • Sodium Hydroxide solution

  • Ethanol

  • Activated Charcoal (optional)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (0.1 mol, 10.91 g).

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess formic acid by slowly adding a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the exothermic reaction.

  • Precipitation and Filtration: A precipitate will form upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove residual salts.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for an additional few minutes.

  • Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry in a vacuum oven.

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via DMSO-mediated Cyclization

This protocol details the synthesis of a 2-substituted derivative using an aldehyde.[5]

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Combine 2,3-diaminopyridine (4.00 mmol, 0.44 g), benzaldehyde (4.00 mmol, 0.43 g), and Na₂S₂O₅ (2.20 mmol, 0.42 g) in DMSO (4 mL).

  • Reaction: The specific reaction conditions (temperature and time) would be optimized based on the literature, but typically involve heating.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve precipitation by adding water and subsequent filtration. The crude product is then purified, often by recrystallization, to yield the final product as a light brown powder.

Yield: This method has been reported to produce the desired product in a yield of 55.7%.

Characterization:

  • ¹H NMR (DMSO-d₆, 600 MHz): δ/ppm = 13.47 (s, 1H, NH), 8.36 (dd, 1H, J = 4.71 Hz, J = 0.93 Hz, Hpyridine), 8.25 (d, 2H, J = 7.08 Hz, Harom), 8.03 (d, 1H, J = 7.68 Hz, Hpyridine), 7.60–7.55 (m, 3H, Harom), 7.26 (dd, 1H, J = 7.92 Hz, J = 4.74 Hz, Hpyridine).

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ/ppm = 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57.

This guide provides a foundational understanding of the key synthetic routes to the imidazo[4,5-b]pyridine ring system. The choice of a specific method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The versatility of these synthetic approaches continues to make the imidazo[4,5-b]pyridine scaffold a fertile ground for the discovery of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of purine analogs related to the 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold. Due to their structural similarity to endogenous purines, these compounds are of significant interest in medicinal chemistry, particularly as inhibitors of protein kinases involved in oncogenic signaling pathways.[1][2] This document details their synthesis, summarizes their biological activity with a focus on quantitative data, outlines relevant experimental protocols, and visualizes their mechanism of action within key cellular signaling cascades.

While specific data for derivatives containing the "5-methyl" substitution is limited in publicly accessible literature, this guide focuses on the well-documented 6-bromo-imidazo[4,5-b]pyridine core and its analogs, which serve as a robust foundation for structure-activity relationship (SAR) studies.

Core Structures and Synthetic Approaches

The fundamental scaffold is the imidazo[4,5-b]pyridine ring system, a purine isostere. The primary synthetic route to this core involves the cyclocondensation of a substituted 2,3-diaminopyridine with a one-carbon synthon, such as an aldehyde or carboxylic acid.[3][4] For the synthesis of 2-substituted-6-bromo-imidazo[4,5-b]pyridines, the process typically starts with 5-bromo-2,3-diaminopyridine.

Subsequent modifications, such as N-alkylation on the imidazole or pyridine nitrogen atoms, are achieved using alkyl halides in the presence of a base.[5] These reactions can sometimes yield a mixture of regioisomers (e.g., N1, N3, N4), requiring careful chromatographic separation and structural elucidation using techniques like 2D-NOESY and HMBC spectroscopy.[3][5]

General Synthesis Workflow

The overall process for generating a library of diverse analogs for screening can be visualized as a multi-step workflow, starting from commercially available precursors and proceeding through core synthesis and subsequent diversification.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Diversification 2,3-Diaminopyridine Precursor 2,3-Diaminopyridine Precursor Cyclocondensation Cyclocondensation 2,3-Diaminopyridine Precursor->Cyclocondensation Aldehydes / Carboxylic Acids Aldehydes / Carboxylic Acids Aldehydes / Carboxylic Acids->Cyclocondensation Imidazo[4,5-b]pyridine Core Imidazo[4,5-b]pyridine Core Cyclocondensation->Imidazo[4,5-b]pyridine Core N-Alkylation N-Alkylation Imidazo[4,5-b]pyridine Core->N-Alkylation Suzuki Coupling Suzuki Coupling Imidazo[4,5-b]pyridine Core->Suzuki Coupling Analog Library Analog Library N-Alkylation->Analog Library Suzuki Coupling->Analog Library

Caption: General workflow for the synthesis of an imidazo[4,5-b]pyridine analog library.

Biological Activity and Quantitative Data

Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively evaluated as inhibitors of several key protein kinase families implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and the c-Met receptor tyrosine kinase.[1][2]

Aurora Kinase Inhibition

Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[6] Numerous imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora A and Aurora B.[7]

Compound IDR-Group (at C2)Target KinaseIC50 (µM)Cell LineAntiproliferative GI50 (µM)Reference
28c 1,3-dimethyl-1H-pyrazol-4-yl (with C7 modification)Aurora-A0.067HCT1162.30[7]
28c (as above)Aurora-B12.71HCT1162.30[7]
27e 1,3-dimethyl-1H-pyrazol-4-yl (with C6/C7 mods)Aurora-A (Kd)0.0075HCT1160.300[8]
27e (as above)Aurora-B (Kd)0.048MOLM-130.104[8]
CCT137690 4-(4-methylpiperazin-1-yl)phenyl (with C7 mods)Aurora-A0.015SW620-[9]
CCT137690 (as above)Aurora-B0.025SW620-[9]
CDK, FLT3, and Antiproliferative Activity

These analogs also show potent activity against other kinases like CDK9 and FLT3, as well as broad antiproliferative effects against various cancer cell lines.

Compound IDR-Group (at C2)Target Kinase / Cell LineIC50 / GI50 (µM)Reference
Various Phenyl-substitutedCDK90.63 - 1.32[10]
27e 1,3-dimethyl-1H-pyrazol-4-ylFLT3 (Kd)0.0062[8]
28c 1,3-dimethyl-1H-pyrazol-4-ylFLT30.162[7]
Compound 8 4-cyanophenyl (6-bromo core)HeLa (cervical)1.8[3]
Compound 8 4-cyanophenyl (6-bromo core)SW620 (colon)3.2[3]
Compound 14 2-imidazolinylphenyl (6-bromo core)SW620 (colon)0.7[3]

Signaling Pathway Modulation

The anticancer effects of these purine analogs are primarily attributed to their ability to interfere with critical intracellular signaling pathways that control cell proliferation, survival, and differentiation.

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus, playing a key role in immunity and cell growth.[11] Aberrant JAK-STAT signaling is a hallmark of various cancers. Imidazo[4,5-b]pyridine derivatives can act as pan-JAK inhibitors, preventing the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and nuclear translocation of STAT transcription factors.[12][13]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Gene Transcription STAT_Dimer->Gene 5. Translocation Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by imidazo[4,5-b]pyridine analogs.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper chromosome segregation and cytokinesis during mitosis.[6][14] Inhibitors based on the imidazo[4,5-b]pyridine scaffold directly target the ATP-binding pocket of Aurora kinases (A and B), preventing the phosphorylation of downstream substrates like histone H3. This leads to mitotic arrest, polyploidy, and ultimately, apoptosis.[15][16]

G cluster_0 Mitotic Progression cluster_1 Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases A and B during mitosis.

c-MET Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers multiple downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation, motility, and invasion.[17][18][19] Imidazo[4,5-b]pyridine derivatives can function as ATP-competitive inhibitors of c-Met, blocking its autophosphorylation and the subsequent activation of these oncogenic cascades.[20][21]

G cluster_downstream Downstream Pathways HGF HGF Ligand cMET c-MET Receptor HGF->cMET Activation PI3K_AKT PI3K / AKT cMET->PI3K_AKT RAS_MAPK RAS / MAPK cMET->RAS_MAPK STAT_path STAT cMET->STAT_path Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->cMET Inhibition of Autophosphorylation Proliferation Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT_path->Proliferation

Caption: Blockade of the HGF/c-MET signaling cascade by purine analogs.

Experimental Protocols

General Procedure for Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridine

This protocol is adapted from procedures described for similar compounds.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) and a substituted benzaldehyde (1 equivalent) in absolute ethanol.

  • Oxidizing Agent: Add an oxidizing agent, such as p-benzoquinone (1 equivalent), to the mixture.

  • Reaction: Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay (General)

This is a representative protocol for determining the IC50 value of a test compound against a target kinase.

  • Reagents and Materials:

    • Target kinase (e.g., Aurora A, JAK2).

    • Kinase buffer (containing MgCl₂, MnCl₂, DTT, and BSA).

    • ATP solution (at a concentration near the Km for the specific kinase).

    • Peptide substrate specific to the kinase.

    • Test compound (imidazo[4,5-b]pyridine analog) serially diluted in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

    • 384-well microplates.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the target kinase and its specific peptide substrate in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 6-bromo-1H-imidazo[4,5-b]pyridine scaffold represents a versatile and privileged structure in the design of potent kinase inhibitors. Its purine-like structure allows for effective interaction with the ATP-binding sites of numerous kinases, leading to the inhibition of critical oncogenic signaling pathways. The extensive SAR data available for 6-bromo analogs provides a strong basis for the rational design of new derivatives. Future research should focus on exploring substitutions at the C5 position of the pyridine ring to modulate potency and selectivity, as well as optimizing pharmacokinetic properties to identify preclinical candidates. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds in the field of drug discovery.

References

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities, Mechanisms of Action, and Therapeutic Promise of Imidazo[4,5-b]pyridine Derivatives.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological potential of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, and neurological applications. This document details the quantitative biological data, experimental methodologies for key assays, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activities

Imidazo[4,5-b]pyridine derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including cytotoxicity against a range of cancer cell lines and the inhibition of key enzymes involved in cell cycle regulation and proliferation.

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Table 1: Cytotoxic Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

CompoundCell LineIC50 (µM)
3fK562 (Chronic Myeloid Leukemia)>100
3fMCF-7 (Breast Cancer)>100
3fMDA-MB-468 (Breast Cancer)>100
3fSaOS2 (Osteosarcoma)>100
8HCT-116 (Colon Carcinoma)1.8-3.2
10SW620 (Colon Carcinoma)0.4
14SW620 (Colon Carcinoma)0.7

Data sourced from multiple studies, demonstrating moderate to potent activity depending on the substitution pattern and cell line.[1][2]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9, a key regulator of transcriptional elongation, is a promising target in oncology. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.[3][4]

Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCDK9 IC50 (µM)
I1.32
II0.98
IIIa0.85
IIIb0.73
IV0.63
VI1.12
VIIa0.91
VIII0.88
IX0.76
Sorafenib (Control)0.76

Compounds showing significant anticancer activity also revealed remarkable CDK9 inhibitory potential.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_1_5h Incubate for 1.5h add_mtt->incubation_1_5h add_dmso Add DMSO to Solubilize incubation_1_5h->add_dmso read_absorbance Read Absorbance at 492nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: CDK9 Inhibition and Cell Cycle Regulation

Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives disrupts the transcription of key anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. This leads to cell cycle arrest and ultimately apoptosis.

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) mRNA mRNA (Mcl-1, MYC) RNAPII->mRNA Transcriptional Elongation DNA DNA Ribosome Ribosome mRNA->Ribosome Proteins Anti-apoptotic Proteins (Mcl-1, MYC) Ribosome->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibition Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PTEFb Inhibition

Caption: CDK9 inhibition by imidazo[4,5-b]pyridines disrupts transcription.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and autoimmune disorders. Imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 Inhibition

COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][5]

Table 3: COX-1 and COX-2 Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
3c10.0<20-
3f21.89.22.37
3h<20<20-

Compound 3f exhibited notable selectivity for COX-2 over COX-1.[1][5]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the peroxidase activity of COX-1 and COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

  • Inhibitor Addition: To inhibitor wells, add 150 µL of assay buffer, 10 µL of heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations. For 100% initial activity wells, add a vehicle instead of the inhibitor.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.

  • Second Incubation: Incubate for an additional 2 minutes at 25°C.

  • Absorbance Reading: Measure the absorbance at 590 nm.

COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection prep_reagents Prepare Reagents (Buffer, Heme, COX Enzyme) add_inhibitor Add Test Compound/Vehicle prep_reagents->add_inhibitor incubate_5min Incubate 5 min at 25°C add_inhibitor->incubate_5min add_substrates Add Substrate & Arachidonic Acid incubate_5min->add_substrates incubate_2min Incubate 2 min at 25°C add_substrates->incubate_2min read_absorbance Read Absorbance at 590nm incubate_2min->read_absorbance

Caption: Workflow for the in vitro COX inhibition assay.

Signaling Pathway: COX-2 and Inflammation

Imidazo[4,5-b]pyridine derivatives can selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins. This action reduces the inflammatory response.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Promotes Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazo[4,5-b]pyridines.

Neurological Activities

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in treating neurological and psychiatric disorders. A key target in this area is Phosphodiesterase 10A (PDE10A).

Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in the brain. Inhibition of PDE10A increases the levels of cAMP and cGMP, which can modulate neuronal signaling and is a promising therapeutic strategy for disorders like schizophrenia and Huntington's disease.[6][7]

Table 4: PDE10A Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundPDE10A IC50 (nM)
215.1
46.7
74.3
12b5.2
24a3.4
24b0.8

A range of imidazo[4,5-b]pyridine derivatives have been identified as potent and selective PDE10A inhibitors.[6][7]

Experimental Protocol: PDE10A Inhibition Assay (Fluorescence Polarization)

This homogeneous assay measures the inhibition of PDE10A activity based on the change in fluorescence polarization of a fluorescently labeled substrate.

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Assay Reaction: In a microplate, add the diluted inhibitor, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the PDE10A enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction by adding a binding agent that binds to the fluorescently labeled product.

  • Fluorescence Polarization Reading: Read the fluorescence polarization on a suitable microplate reader.

PDE10A_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Inhibitor, Substrate, and PDE10A Enzyme to Plate prep_inhibitor->add_reagents incubate_60min Incubate 60 min at RT add_reagents->incubate_60min add_binding_agent Add Binding Agent incubate_60min->add_binding_agent read_fp Read Fluorescence Polarization add_binding_agent->read_fp

References

Methodological & Application

Application Notes and Protocols for the Use of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. The derivative, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, serves as a versatile building block in the synthesis of potent and selective kinase inhibitors. Its bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core, while the methyl group can influence solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the synthesis of inhibitors targeting key oncogenic kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), p21-activated kinase 4 (PAK4), and cyclin-dependent kinase 9 (CDK9).

Key Applications and Target Kinases

Derivatives of this compound have been successfully employed to generate inhibitors for several important cancer-related kinases.

  • Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anti-cancer therapies.

  • FLT3: A receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are frequently observed in acute myeloid leukemia (AML).

  • PAK4: A member of the p21-activated kinase family, PAK4 is involved in regulating cytoskeletal dynamics, cell motility, and proliferation. Its overexpression is linked to the progression of various cancers.

  • CDK9: This kinase, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and is a promising strategy for cancer treatment.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using the imidazo[4,5-b]pyridine scaffold.

Compound Target Kinase(s) IC50 / Kd (nM) Cellular Activity (GI50, nM) Reference
CCT137690 Aurora-A, Aurora-B, Aurora-C15, 25, 19 (IC50)SW620: 300, A2780: 140[1]
Compound 27e Aurora-A, Aurora-B, FLT3, FLT3-ITD, FLT3(D835Y)7.5, 48, 6.2, 38, 14 (Kd)MV4-11: Potent inhibition[2]
KY-04045 PAK48700 (IC50)Not specified[3]
Imidazo[4,5-b]pyridine Derivative (Compound IX) CDK9Not specifiedMCF-7: 850, HCT116: 1050[4]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) CDK9Not specifiedMCF-7: 920, HCT116: 1120[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases are involved.

Aurora_Kinase_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis->Aurora_B Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Inhibitor Imidazo[4,5-b]pyridine Inhibitor (e.g., CCT137690) Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Aurora Kinase Signaling Pathway in Mitosis

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor FLT3_Dimerization Dimerization & Autophosphorylation FLT3_Receptor->FLT3_Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Dimerization->PI3K_AKT STAT5 STAT5 Pathway FLT3_Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3_Dimerization Inhibition

FLT3 Signaling Pathway

PAK4_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Cdc42, Rac) PAK4 PAK4 Upstream_Signals->PAK4 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Beta_Catenin β-Catenin Pathway PAK4->Beta_Catenin PI3K_AKT_Pathway PI3K/AKT Pathway PAK4->PI3K_AKT_Pathway Cytoskeletal_Reorganization Cytoskeletal Reorganization LIMK1_Cofilin->Cytoskeletal_Reorganization Cell_Motility Cell Motility & Invasion LIMK1_Cofilin->Cell_Motility Cell_Proliferation Cell Proliferation Beta_Catenin->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor (e.g., KY-04045) Inhibitor->PAK4 Inhibition

PAK4 Signaling Pathway

CDK9_Signaling_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (CTD) PTEFb->RNAPII Phosphorylation Phosphorylation PTEFb->Phosphorylation RNAPII->Phosphorylation Transcriptional_Elongation Transcriptional Elongation Phosphorylation->Transcriptional_Elongation Anti_Apoptotic_Proteins Expression of Anti-Apoptotic Proteins (e.g., Mcl-1) Transcriptional_Elongation->Anti_Apoptotic_Proteins Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PTEFb Inhibition

CDK9 Signaling Pathway in Transcriptional Regulation

Experimental Workflow

The synthesis of kinase inhibitors from this compound typically follows a convergent strategy. The core is functionalized through key reactions such as nucleophilic aromatic substitution (SNA_r_) and Suzuki-Miyaura cross-coupling.

Synthesis_Workflow Start 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine/Thiol Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Boronic Acid/Ester Intermediate_1 Functionalized Intermediate 1 SNAr->Intermediate_1 Final_Inhibitor Final Kinase Inhibitor SNAr->Final_Inhibitor Intermediate_2 Functionalized Intermediate 2 Suzuki->Intermediate_2 Suzuki->Final_Inhibitor Intermediate_1->Suzuki Boronic Acid/Ester Intermediate_2->SNAr Amine/Thiol Purification Purification & Characterization Final_Inhibitor->Purification

General Synthetic Workflow

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 6-bromo-imidazo[4,5-b]pyridine derivative with a boronic acid or boronic acid pinacol ester.

Materials:

  • 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Pd(PPh3)4 (0.05-0.1 equiv) or other suitable palladium catalyst and ligand combination

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the 6-bromo-imidazo[4,5-b]pyridine derivative, the boronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the substitution of the bromine atom of a 6-bromo-imidazo[4,5-b]pyridine derivative with a nucleophile, such as an amine.

Materials:

  • 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv)

  • Amine nucleophile (1.1-2.0 equiv)

  • Base (e.g., DIPEA, Et3N, or K2CO3) (2.0-3.0 equiv, if the nucleophile is an amine salt)

  • Solvent (e.g., NMP, DMSO, or isopropanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 6-bromo-imidazo[4,5-b]pyridine derivative and the solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Synthesis of CCT137690 (Aurora Kinase Inhibitor)

The synthesis of CCT137690, a potent Aurora kinase inhibitor, involves a multi-step sequence starting from a substituted nitropyridine. The core 6-bromo-imidazo[4,5-b]pyridine is formed and subsequently functionalized.

Step 1: Synthesis of 5-bromo-4-(piperazin-1-yl)-3-nitropyridin-2-amine

A mixture of 5-bromo-4-chloro-3-nitropyridin-2-amine and piperazine in a suitable solvent like ethanol is heated to afford the title compound.

Step 2: Synthesis of 3-((4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazin-1-yl)methyl)-5-methylisoxazole

The product from Step 1 is reacted with 3-(chloromethyl)-5-methylisoxazole in the presence of a base like triethylamine in a solvent such as dichloromethane.

Step 3: Reductive Cyclization to form the Imidazo[4,5-b]pyridine Core

The nitro group of the product from Step 2 is reduced, typically using sodium dithionite, which is followed by cyclization with an appropriate aldehyde (in this case, 4-(4-methylpiperazin-1-yl)benzaldehyde) to form the 6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-1H-imidazo[4,5-b]pyridine, which is a close analog of CCT137690. The final steps to CCT137690 involve similar synthetic logic.

Conclusion

This compound and its related structures are valuable starting materials for the development of kinase inhibitors. The synthetic routes are generally robust, relying on well-established organic reactions. The versatility of this scaffold allows for the generation of diverse libraries of compounds for screening against various kinase targets, leading to the discovery of potent and selective inhibitors with therapeutic potential in oncology and other diseases. The provided protocols and data serve as a guide for researchers in this exciting field of drug discovery.

References

Application Notes and Protocols for N-alkylation of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry. Its structural similarity to purines allows for interaction with a variety of biological targets, making its derivatives promising candidates for the development of novel therapeutics. N-alkylation of this core structure is a critical step in creating diverse compound libraries for drug discovery, as the position and nature of the alkyl substituent can significantly modulate pharmacological activity.

A primary challenge in the N-alkylation of imidazo[4,5-b]pyridines is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms in the heterocyclic core can lead to the formation of a mixture of regioisomers. The reaction conditions, including the choice of base, solvent, and alkylating agent, are critical in directing the alkylation to the desired nitrogen atom. This document provides a detailed protocol for the N-alkylation of this compound, based on established methodologies for similar compounds.

Reaction and Regioselectivity

The N-alkylation of this compound can theoretically yield three primary regioisomers: N1, N3, and N4 alkylated products. The tautomeric nature of the N-H proton on the imidazole ring allows for alkylation at either the N1 or N3 position, while the pyridine nitrogen (N4) also presents a site for alkylation. The distribution of these products is influenced by factors such as steric hindrance and the electronic properties of the starting material and reagents.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. Optimization of the reaction parameters may be necessary for different alkylating agents and desired outcomes.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)) (optional)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for reagent addition

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF) to dissolve the starting material. Add the base (e.g., K₂CO₃, 2.0-3.0 eq). If using a phase-transfer catalyst, it can be added at this stage (0.1-0.2 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.0-1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent or ethyl acetate.

    • If using NaH, carefully quench the reaction with a few drops of water or a saturated aqueous solution of ammonium chloride.

    • Concentrate the filtrate or the quenched reaction mixture under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the residue in ethyl acetate and wash with water or a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the regioisomers.

  • Characterization:

    • Characterize the purified products by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the alkylation. 2D NMR techniques like NOESY can be particularly useful for distinguishing between regioisomers.[1]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of related imidazo[4,5-b]pyridine systems, which can serve as a starting point for the optimization of the protocol for this compound.

Starting MaterialAlkylating AgentBaseSolventCatalystTime (h)Yield (%)Notes
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneMethyl iodideK₂CO₃DMFTBAB48N/AMono-N-methylated product isolated.[2]
6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-oneMethyl iodideK₂CO₃DMFTBAB12N/ADi-N-methylated product isolated.[3]
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideNaHDMF-N/A16.1N3-methylation observed.[4]
6H-imidazo[4,5-b]pyridineSubstituted benzyl chlorideK₂CO₃DMFTBAB24N/AGeneral protocol for N-alkylation.[5]
Imidazo[4,5-b]pyridine-4-oxide derivativesBenzyl bromide/iodideK₂CO₃DMF-N/AN/AStudy on N-1/N-3 regioselectivity.[6]
6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMF-N/AN/AMainly N4 regioisomer formed.[1]

N/A: Not available in the cited literature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine reaction_mix Stirring at RT or Heat (2-24h) start->reaction_mix reagents Base (e.g., K2CO3) Alkylating Agent Solvent (e.g., DMF) reagents->reaction_mix workup Quenching / Filtration Solvent Removal reaction_mix->workup Reaction Completion (TLC) extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product N-alkylated Products (Regioisomers) purification->product analysis NMR, MS Characterization product->analysis

Caption: General workflow for the N-alkylation reaction.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, reagents, and potential products in the N-alkylation reaction.

reaction_components cluster_reagents Reagents cluster_products Potential Products start_material 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine n1_product N1-alkylated start_material->n1_product n3_product N3-alkylated start_material->n3_product n4_product N4-alkylated start_material->n4_product alkylating_agent Alkylating Agent (R-X) alkylating_agent->n1_product alkylating_agent->n3_product alkylating_agent->n4_product base Base (e.g., K2CO3) base->n1_product base->n3_product base->n4_product solvent Solvent (e.g., DMF)

References

Functionalization of the Bromine Atom in 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to endogenous purines. This structural feature allows derivatives to interact with a wide range of biological targets, making it a valuable starting point for the development of novel therapeutics. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the functionalization of this key intermediate via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, and explores the relevance of the resulting derivatives in key signaling pathways.

Introduction to the Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to act as bioisosteres of purines enables them to modulate the activity of various enzymes, particularly kinases and phosphodiesterases, which are crucial regulators of cellular signaling pathways implicated in cancer, inflammation, and neurological disorders.

Recent research has highlighted the promise of functionalized imidazo[4,5-b]pyridines as potent inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK9, which plays a critical role in transcriptional regulation and is a target in oncology.

  • Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.

  • Phosphodiesterase 10A (PDE10A): An enzyme highly expressed in the brain that regulates cyclic nucleotide signaling, making it an attractive target for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2]

The functionalization at the 6-position of the imidazo[4,5-b]pyridine ring is a key strategy for exploring the structure-activity relationships (SAR) of these compounds and optimizing their potency, selectivity, and pharmacokinetic properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on 6-bromo-imidazo[4,5-b]pyridine derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura reaction is a highly efficient method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. The following protocol is adapted from procedures for structurally similar 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and is expected to be applicable to the 5-methyl analog.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., Toluene/Ethanol 4:1 or Dioxane/Water 4:1)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0 equiv.).

    • Add the palladium catalyst (0.05 equiv.).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine [3]

Arylboronic AcidProductYield (%)
4-Hydroxyphenylboronic acid4-(2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol96
Phenylboronic acid2,6-diphenyl-3H-imidazo[4,5-b]pyridine35
4-Nitrophenylboronic acid6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine51
4-Cyanophenylboronic acid4-(2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)benzonitrile32

Reaction Conditions: 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.08 equiv.), K₂CO₃ (2.5 equiv.), dioxane/water (4:1), reflux.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to Reflux (80-120 °C) D->E F Solvent Removal E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H

A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[4] This reaction is particularly valuable in drug discovery for the synthesis of compound libraries with diverse amine functionalities. The following protocol is based on procedures for the amination of similar bromo-heterocyclic compounds.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)

    • Base (e.g., LiHMDS, 2 equivalents)

    • Anhydrous solvent (e.g., THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the palladium precatalyst (0.02 equiv.).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Add the base dropwise to the stirred reaction mixture.

    • Seal the tube and heat the reaction mixture (typically 65-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 6-bromo-1H-indazole [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine92
3-AminopyridineN-(pyridin-3-yl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine88
Morpholine6-(morpholino)-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole91

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv.), amine (1.2 equiv.), BrettPhos precatalyst (for primary amines) or RuPhos precatalyst (for secondary amines) (2 mol%), LiHMDS (2.0 equiv.), in THF at 65 °C.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Amine, Pd Precatalyst B Inert Atmosphere (N2 or Ar) A->B C Add Anhydrous Solvent (e.g., THF) B->C D Add Base (e.g., LiHMDS) C->D E Heat Reaction (65-100 °C) D->E F Quench Reaction E->F G Extraction F->G H Purification (Column Chromatography) G->H

A general workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles. These derivatives are valuable intermediates for further transformations or can themselves possess biological activity. The following protocol is based on general procedures for the Sonogashira coupling of bromo-pyridines.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.0 - 1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Triethylamine)

    • Solvent (e.g., THF or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a degassed solution of this compound (1.0 equiv.) in the solvent, add the palladium catalyst (0.05 equiv.) and copper(I) iodide (0.05 equiv.).

    • Add the base (e.g., triethylamine, which can also serve as a solvent).

    • After degassing the reaction mixture, add the terminal alkyne (1.0-1.2 equiv.) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine [5]

Terminal AlkyneProductYield (%)
Phenylacetylene6-(Phenylethynyl)-3-fluoro-2-cyanopyridine93
1-Hexyne6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine85
3,3-Dimethyl-1-butyne6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine90
4-Ethynyltoluene6-((4-Methylphenyl)ethynyl)-3-fluoro-2-cyanopyridine92

Reaction Conditions: 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv.), alkyne (1.0 equiv.), Pd(PPh₃)₄ (0.15 equiv.), CuI (0.3 equiv.), THF/Et₃N (2:1), room temperature.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pd/Cu Catalysts, Base B Degas Solvent (e.g., THF/Et3N) A->B C Add Terminal Alkyne B->C D Stir at Room Temp or Gentle Heat C->D E Filter through Celite D->E F Solvent Removal E->F G Purification (Column Chromatography) F->G

A general workflow for the Sonogashira cross-coupling reaction.

Signaling Pathways and Biological Context

The functionalized derivatives of this compound often target key nodes in cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell division, and their overexpression is linked to tumorigenesis. Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation Apoptosis Apoptosis Centrosome->Apoptosis Spindle Spindle Assembly Spindle->Apoptosis Chromosome Chromosome Segregation Chromosome->Apoptosis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives.
CDK9 Signaling Pathway in Transcription

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.[6]

CDK9_Pathway cluster_transcription Transcription Elongation RNAPII RNA Polymerase II Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription PTEFb P-TEFb Complex PTEFb->RNAPII phosphorylates CDK9 CDK9 CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9

Inhibition of the CDK9-mediated transcription pathway.
PDE10A Signaling Pathway in the Striatum

PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating downstream signaling cascades. Inhibition of PDE10A increases the levels of these second messengers, which can modulate neuronal activity in the striatum.[1][2]

PDE10A_Pathway cluster_signaling Cyclic Nucleotide Signaling ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA Signaling cAMP->PKA cGMP->PDE10A PKG PKG Signaling cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP NeuronalActivity Modulation of Neuronal Activity PKA->NeuronalActivity PKG->NeuronalActivity Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PDE10A

Modulation of cyclic nucleotide signaling by PDE10A inhibition.

Conclusion

The functionalization of the bromine atom in this compound provides a powerful platform for the synthesis of diverse compound libraries with significant therapeutic potential. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer reliable and versatile methods for introducing aryl, amino, and alkynyl functionalities, respectively. The resulting derivatives have shown promise as inhibitors of key enzymes in critical signaling pathways, underscoring the importance of this scaffold in modern drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel imidazo[4,5-b]pyridine-based drug candidates.

References

The 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing its derivatives to interact with a wide range of biological targets. The strategic placement of various substituents on this heterocyclic system has led to the development of potent modulators of enzymes and receptors. This document focuses on the applications of the 6-bromo-substituted imidazo[4,5-b]pyridine scaffold, a key intermediate and pharmacophore in the design of novel therapeutic agents.

While the specific scaffold, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, is noted in chemical databases, extensive research detailing its direct application in medicinal chemistry is limited in publicly available literature. Therefore, this document will primarily focus on the broader and well-documented applications of the closely related 6-bromo-1H-imidazo[4,5-b]pyridine scaffold and its derivatives. This will serve as a comprehensive guide for researchers, illustrating the potential of this structural motif in drug discovery. The principles and protocols described herein are largely applicable to the exploration of the 6-bromo-5-methyl variant.

The applications highlighted will include the development of kinase inhibitors, antiproliferative agents, and antimicrobial compounds. Detailed experimental protocols for the synthesis of the core scaffold and representative derivatives, along with methodologies for their biological evaluation, are provided.

Data Presentation: Biological Activities of 6-bromo-1H-imidazo[4,5-b]pyridine Derivatives

The following tables summarize the quantitative biological data for various derivatives of the 6-bromo-1H-imidazo[4,5-b]pyridine scaffold, primarily focusing on their activity as kinase inhibitors and antiproliferative agents.

Table 1: Kinase Inhibitory Activity of 6-bromo-1H-imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1 p21-activated kinase 4 (PAK4)-[1]
KY-04045 p21-activated kinase 4 (PAK4)Weaker than reported inhibitors[1]
27e Aurora-A0.0075[2]
27e Aurora-B0.048[2]
27e FLT30.0062[2]
Compound 31 Aurora-A0.042
Compound 31 Aurora-B0.198
Compound 31 Aurora-C0.227

Note: Compound structures are detailed in the respective references.

Table 2: Antiproliferative Activity of 6-bromo-1H-imidazo[4,5-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 8 HeLa1.8 - 3.2[3]
Compound 8 SW6201.8 - 3.2[3]
Compound 8 HCT1161.8 - 3.2[3]
Compound 10 Colon Carcinoma0.4[3]
Compound 14 Colon Carcinoma0.7[3]

Note: Compound structures are detailed in the respective references.

Experimental Protocols

Synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of the 6-bromo-1H-imidazo[4,5-b]pyridine core, which can then be further functionalized.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Aromatic aldehyde (e.g., benzaldehyde for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine)

  • Ethanol (EtOH)

  • Iodine (I2) or another suitable oxidizing agent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in ethanol, add the desired aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of iodine (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine.

  • Characterize the final product by NMR and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Antiproliferative Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of compounds on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start 5-bromo-2,3-diaminopyridine + Aromatic Aldehyde reaction Cyclocondensation (e.g., EtOH, I2, Reflux) start->reaction crude Crude Product reaction->crude purification Purification (Column Chromatography) crude->purification product 6-bromo-2-substituted- 1H-imidazo[4,5-b]pyridine purification->product assay_start Synthesized Compound product->assay_start kinase_assay In Vitro Kinase Assay assay_start->kinase_assay antiprolif_assay Antiproliferative Assay (e.g., MTT) assay_start->antiprolif_assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 antiprolif_assay->ic50_cell

Caption: General workflow for the synthesis and biological evaluation.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway aurora_a Aurora A mitotic_entry Mitotic Entry Centrosome Maturation aurora_a->mitotic_entry apoptosis Apoptosis aurora_a->apoptosis aurora_b Aurora B chromosome_seg Chromosome Segregation Cytokinesis aurora_b->chromosome_seg aurora_b->apoptosis proliferation Cell Proliferation mitotic_entry->proliferation chromosome_seg->proliferation inhibitor Imidazo[4,5-b]pyridine Inhibitor inhibitor->aurora_a inhibition inhibitor->aurora_b inhibition

Caption: Aurora Kinase signaling pathway and point of intervention.

References

Application Notes and Protocols for the Derivatization of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[2][3][4] The strategic derivatization of the 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine core offers a powerful approach to generate diverse chemical libraries for biological screening, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. This, combined with the potential for substitution on the imidazole nitrogen, allows for a systematic and comprehensive exploration of the chemical space around the core scaffold. These application notes provide detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, along with a summary of potential biological applications to guide screening efforts.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold commences with the commercially available 2-amino-3-methylpyridine. The synthetic sequence involves bromination, nitration, reduction, and subsequent cyclization to form the imidazo[4,5-b]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromo-3-methylpyridine

This protocol is adapted from patent literature describing the bromination of 2-amino-3-methylpyridine.

  • Materials: 2-amino-3-methylpyridine, Acetic Anhydride, Bromine, Sodium Hydroxide solution.

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine in acetic anhydride, heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add a solution of bromine in acetic acid dropwise.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

    • Add water to dissolve any solids, and then carefully add sodium hydroxide solution to neutralize the acid.

    • The product will precipitate out of solution. Filter the solid, wash with water, and dry.

    • Recrystallize the crude product to obtain pure 2-amino-5-bromo-3-methylpyridine.

Protocol 2: Synthesis of 2-amino-5-bromo-3-nitro-6-methylpyridine

This step involves the nitration of the synthesized 2-amino-5-bromo-3-methylpyridine. This is a critical step that requires careful temperature control.

  • Materials: 2-amino-5-bromo-3-methylpyridine, Sulfuric Acid, Nitric Acid.

  • Procedure:

    • In a flask immersed in an ice bath, add concentrated sulfuric acid.

    • Slowly add 2-amino-5-bromo-3-methylpyridine while maintaining the temperature below 5 °C.

    • Add concentrated nitric acid dropwise at 0 °C.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.

    • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-amino-5-bromo-3-nitro-6-methylpyridine.

Protocol 3: Synthesis of 5-bromo-6-methylpyridine-2,3-diamine

This protocol describes the reduction of the nitro group to an amine, yielding the key diamine intermediate.

  • Materials: 2-amino-5-bromo-3-nitro-6-methylpyridine, Iron powder, Ethanol, Water, Hydrochloric Acid.

  • Procedure:

    • In a flask, combine 2-amino-5-bromo-3-nitro-6-methylpyridine, iron powder, ethanol, and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 1-2 hours.

    • Filter the hot reaction mixture to remove the iron, and wash the iron with hot ethanol.

    • Evaporate the filtrate to dryness.

    • Recrystallize the residue from water to obtain 5-bromo-6-methylpyridine-2,3-diamine.

Protocol 4: Synthesis of this compound

This final step involves the cyclization of the diamine with formic acid to form the imidazole ring.

  • Materials: 5-bromo-6-methylpyridine-2,3-diamine, Formic Acid.

  • Procedure:

    • Add 5-bromo-6-methylpyridine-2,3-diamine to an excess of formic acid.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield this compound.

Derivatization of this compound

The synthesized core scaffold can be further functionalized at the 6-position via cross-coupling reactions and at the imidazole nitrogen via alkylation or arylation.

Experimental Protocols for Derivatization

Protocol 5: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.

  • Materials: this compound, appropriate boronic acid or boronate ester, Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or DME).

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), Pd(PPh₃)₄ (0.05-0.1 equivalents), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 6: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of 6-amino, 6-alkylamino, and 6-arylamino derivatives.

  • Materials: this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos or BINAP), a base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

    • Add the this compound, the amine, and the solvent.

    • Heat the reaction mixture at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, quench with water, and extract with an organic solvent.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

Protocol 7: N-Alkylation of the Imidazole Ring

This protocol introduces substituents on one of the imidazole nitrogens, leading to a mixture of N1 and N3 regioisomers.

  • Materials: this compound, an alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a solution of this compound in the solvent, add the base and stir for 15-30 minutes at room temperature.

    • Add the alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer, concentrate, and separate the regioisomers by column chromatography.

Data Presentation: Summary of Potential Derivatives and Biological Activities

The derivatization of the this compound core can lead to a wide array of compounds with diverse biological profiles. The following table summarizes potential derivatives and their expected biological activities based on published data for analogous compounds.

Position of Derivatization Introduced Moiety Potential Biological Activity References
6-position (via Suzuki)Phenyl, substituted phenylsAnticancer, Kinase inhibition (e.g., Aurora kinases)[5]
Heteroaryls (e.g., pyridine, thiophene)Antimicrobial, Antiviral[4]
6-position (via Buchwald-Hartwig)Anilines, substituted anilinesKinase inhibition (e.g., CDK9)[3]
Alkylamines, cyclic aminesNeuropathic pain management (BET inhibitors)[6]
Imidazole Nitrogen (N-alkylation)Methyl, Ethyl, BenzylEnhanced cell permeability, modulation of activity[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization cluster_screening Screening start 2-Amino-3-methylpyridine step1 Bromination start->step1 intermediate1 2-Amino-5-bromo-3-methylpyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Amino-5-bromo-3-nitro-6-methylpyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 5-bromo-6-methylpyridine-2,3-diamine step3->intermediate3 step4 Cyclization (Formic Acid) intermediate3->step4 core 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine step4->core der_suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->der_suzuki Pd(PPh₃)₄ der_buchwald Buchwald-Hartwig (Amines) core->der_buchwald Pd₂(dba)₃, Xantphos der_alkylation N-Alkylation (Alkyl Halides) core->der_alkylation Base (e.g., K₂CO₃) library Compound Library der_suzuki->library der_buchwald->library der_alkylation->library screening Biological Screening (e.g., Kinase Assays, Cell Viability) library->screening hit Hit Compounds screening->hit signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, CREB) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription aurora Aurora Kinase mitosis Mitosis aurora->mitosis proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->raf inhibitor->pi3k inhibitor->aurora

References

Application Notes and Protocols for the Synthesis of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic routes for analogous imidazo[4,5-b]pyridine systems and are adapted for the specific target compounds.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, often considered a bioisostere of purines, which allows for its interaction with a variety of biological targets. The introduction of bromo and methyl substituents on the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This application note details a multi-step synthesis to access this compound derivatives, which can serve as key intermediates for the development of novel therapeutic agents. The general synthetic strategy involves the preparation of a key precursor, 5-bromo-6-methylpyridine-2,3-diamine, followed by cyclocondensation with various aldehydes or carboxylic acid derivatives to yield the desired imidazo[4,5-b]pyridine core.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of analogous 6-bromo-1H-imidazo[4,5-b]pyridine derivatives. This data can serve as a benchmark for the synthesis of the 5-methyl analogues.

Table 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Analogous Compound)

Starting MaterialReagentsSolventReaction ConditionsYield (%)Melting Point (°C)Reference
5-bromo-2,3-diaminopyridineBenzaldehyde, IodineEthanolReflux, 24 h80> 260[1]
5-bromo-2,3-diaminopyridineBenzaldehyde, Na₂S₂O₅DMSONot specified91.4> 300[2]

Table 2: Characterization Data for Selected 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives (Analogous Compounds)

CompoundFormula1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)MS (ESI) m/zReference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₈BrN₃8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46275.99/277.13 [M+H]⁺[2]
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileC₁₃H₇BrN₄14.04 (bs, 1H), 8.48 (d, 1H), 8.38 (d, 2H), 8.37 (d, 1H), 8.06 (d, 2H)152.76, 145.52, 133.80, 133.55 (2C), 127.96 (2C), 118.92, 114.00, 113.40298.97/300.05 [M+H]⁺

Experimental Protocols

The synthesis of this compound derivatives is proposed to proceed through a three-step sequence, starting from the commercially available 5-bromo-6-methylpyridin-3-amine.

Protocol 1: Synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine

This procedure is adapted from the nitration of similar aminopyridine precursors.

Materials:

  • 5-Bromo-6-methylpyridin-3-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5-bromo-6-methylpyridin-3-amine to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Once the amine is completely dissolved, add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.

  • The precipitated product, 5-bromo-6-methyl-3-nitropyridin-2-amine, is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 5-Bromo-6-methyl-3-nitropyridin-2-amine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a suspension of 5-bromo-6-methyl-3-nitropyridin-2-amine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, hot filter the reaction mixture through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude 5-bromo-6-methylpyridine-2,3-diamine can be purified by recrystallization or used directly in the next step.

Protocol 3: Synthesis of 6-Bromo-5-methyl-2-substituted-1H-imidazo[4,5-b]pyridine Derivatives

This general procedure describes the cyclocondensation reaction to form the imidazo[4,5-b]pyridine ring system.

Materials:

  • 5-Bromo-6-methylpyridine-2,3-diamine

  • Substituted Aldehyde (e.g., Benzaldehyde) or Carboxylic Acid

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Oxidizing agent (e.g., p-benzoquinone or sodium metabisulfite)

Procedure:

  • Dissolve 5-bromo-6-methylpyridine-2,3-diamine and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or DMSO in a round-bottom flask.

  • Add an oxidizing agent to the mixture.

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.

  • Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether).

  • The final product can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation cluster_3 Purification & Characterization A 5-Bromo-6-methylpyridin-3-amine B Nitration (H₂SO₄, HNO₃) A->B C 5-Bromo-6-methyl-3-nitropyridin-2-amine B->C D Reduction (Fe, NH₄Cl) C->D E 5-Bromo-6-methylpyridine-2,3-diamine D->E G Cyclocondensation E->G F Aldehyde/Carboxylic Acid F->G H This compound Derivative G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, MS) I->J G A This compound Derivative B Mitochondrion A->B induces C Cytochrome c release B->C D Caspase-9 activation C->D E Caspase-3 activation D->E F Apoptosis E->F

References

Application Notes and Protocols for 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[2]

This document provides detailed application notes and experimental protocols for the investigation of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine and its derivatives as potential antimicrobial agents. While specific data for the 5-methyl substituted scaffold is limited in publicly available literature, the protocols and data presented herein for the closely related 6-bromo-1H-imidazo[4,5-b]pyridine derivatives serve as a robust foundation for the design and execution of antimicrobial drug discovery programs targeting this promising chemical class.

Data Presentation

The antimicrobial efficacy of 6-bromo-1H-imidazo[4,5-b]pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The following tables summarize the available quantitative data, providing a baseline for structure-activity relationship (SAR) studies.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives [3]

Compound IDStructureMIC (µg/mL) vs. Bacillus cereusMIC (µg/mL) vs. Escherichia coli
4 6-bromo-3-(4-methylbenzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine125>500
6 6-bromo-4-(4-methylbenzyl)-2-phenyl-4H-imidazo[4,5-b]pyridine62.5250
Ciprofloxacin (Standard)Not ReportedNot Reported

Note: The original research article should be consulted for comprehensive details on the specific regioisomers.

Experimental Protocols

I. Synthesis of 6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridine Core Structure

This protocol describes a general method for the synthesis of the 6-bromo-1H-imidazo[4,5-b]pyridine scaffold, which can be adapted for the synthesis of the 5-methyl analog by starting with the corresponding 5-methyl-2,3-diaminopyridine.

Materials:

  • 5-Bromo-2,3-diaminopyridine[4]

  • Substituted aromatic carboxylic acids[4]

  • Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)[4]

  • Ethanol[3]

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) and the desired aromatic carboxylic acid (1 equivalent) in Eaton's reagent or PPA.[4]

  • Heating: Heat the reaction mixture at an appropriate temperature (e.g., 100-140°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine.[3]

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3][4]

II. Antimicrobial Susceptibility Testing

The following are standard protocols for evaluating the antimicrobial activity of the synthesized compounds.

A. Agar Well Diffusion Method (Preliminary Screening)

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculation: Aseptically swab the entire surface of the MHA plates with the standardized bacterial inoculum to create a uniform lawn.

  • Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

B. Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Test compounds

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

  • Resazurin solution (optional, as a cell viability indicator)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Visualizations

Synthesis and Antimicrobial Testing Workflow

G cluster_synthesis I. Synthesis cluster_testing II. Antimicrobial Testing start 5-Bromo-2,3-diaminopyridine + Aromatic Carboxylic Acid reaction Condensation (Eaton's Reagent/PPA) start->reaction workup Work-up & Neutralization reaction->workup purification Column Chromatography workup->purification product 6-Bromo-2-substituted- 1H-imidazo[4,5-b]pyridine purification->product screening Agar Well Diffusion (Preliminary Screening) product->screening mic_det Broth Microdilution (MIC Determination) screening->mic_det data_analysis Data Analysis (SAR) mic_det->data_analysis G compound 6-Bromo-imidazo[4,5-b]pyridine Derivative compound->inhibition dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate (THF) dhfr->thf dhf Dihydrofolate (DHF) dhf->dhfr dna Bacterial DNA Synthesis thf->dna inhibition->dhfr

References

Application of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine and its derivatives have emerged as a promising class of molecules in the field of oncology. Structurally analogous to purines, these compounds have demonstrated significant potential as anticancer agents by targeting key cellular processes involved in cancer cell proliferation and survival. This document provides a comprehensive overview of the application of this compound and related derivatives in cancer research, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Kinase Signaling and Inducing Apoptosis

Research indicates that this compound and its analogs exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of various protein kinases that are crucial for cell cycle progression and survival.[1]

One of the key targets identified for the broader class of imidazo[4,5-b]pyridine derivatives is Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and Bcl-2.[2] By inhibiting CDK9, these compounds can downregulate the expression of these survival proteins, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2]

Studies have shown that treatment with these compounds can lead to an increase in the expression of pro-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis.[2] This targeted approach makes this compound and its derivatives attractive candidates for the development of novel cancer therapeutics.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of this compound and its derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa (Cervical Cancer)1.8 - 3.2[1]
This compoundSW620 (Colon Cancer)1.8 - 3.2[1]
Imidazo[4,5-b]pyridine Derivative (Compound IX)MCF-7 (Breast Cancer)0.85[2]
Imidazo[4,5-b]pyridine Derivative (Compound IX)HCT116 (Colon Cancer)1.05[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)MCF-7 (Breast Cancer)0.92[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)HCT116 (Colon Cancer)1.12[2]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h)MCF-7 (Breast Cancer)Prominent Activity[4]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j)BT-474 (Breast Cancer)Prominent Activity[4]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, SW620, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (or derivative) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Mcl-1, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound at the desired concentration and time. Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels relative to the loading control.

Visualizations

Signaling Pathway of Imidazo[4,5-b]pyridine Derivatives

CDK9_Inhibition_Pathway cluster_cellular_process Cellular Process Drug 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine PTEFb P-TEFb (CDK9/Cyclin T) Drug->PTEFb Inhibition RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription Elongation AntiApoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-2) Transcription->AntiApoptotic Synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Inhibition of the CDK9/Cyclin T complex by this compound.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding (96-well plates) Start->CellCulture Treatment Compound Treatment (Serial Dilutions) CellCulture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western Western Blot Analysis (Apoptosis Markers) Mechanism->Western Analysis Data Analysis and Interpretation Western->Analysis End Conclusion Analysis->End

Caption: Workflow for evaluating the in vitro anticancer activity of imidazo[4,5-b]pyridine derivatives.

References

Application Notes and Protocols for Molecular Docking Studies of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry. Derivatives of the broader imidazo[4,5-b]pyridine class have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Molecular docking is a powerful computational tool used to predict the binding interactions and affinity of small molecules to a target protein, thereby guiding the rational design and optimization of novel drug candidates.[3][4]

These application notes provide a detailed protocol for performing molecular docking studies on this compound derivatives, using Dihydrofolate Reductase (DHFR) as a representative target. DHFR is a crucial enzyme in the biosynthesis of essential cellular components and a validated target for various therapeutic areas, including cancer and infectious diseases.[5]

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities of a representative set of this compound derivatives against human Dihydrofolate Reductase (DHFR). These values are presented for illustrative purposes to demonstrate the expected outcomes of the described protocol.

Compound IDR-Group at C2Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Predicted)
BMIP-01 Phenyl-8.50.58Ile7, Phe31, Pro61
BMIP-02 4-Chlorophenyl-9.20.19Leu22, Phe31, Phe34
BMIP-03 4-Methoxyphenyl-8.80.36Ile7, Phe31, Val115
BMIP-04 4-Nitrophenyl-9.50.11Leu22, Phe31, Pro61
BMIP-05 2-Furyl-8.20.95Ile7, Val8, Phe34
BMIP-06 2-Thienyl-8.40.69Phe31, Pro61, Val115

Experimental Protocols

This section details the step-by-step methodology for conducting a molecular docking study using AutoDock Vina, a widely cited and effective tool for this purpose.[3]

Protocol 1: Preparation of the Target Protein (Human DHFR)
  • Protein Structure Retrieval:

    • Download the 3D crystal structure of human DHFR in PDB format from the RCSB Protein Data Bank (e.g., PDB ID: 1BOZ).[6]

  • Protein Preparation:

    • Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all non-essential components, including water molecules, co-factors (unless critical for binding), and any co-crystallized ligands.[2]

    • Add polar hydrogen atoms to the protein structure.

    • Save the cleaned protein structure as a PDB file.

  • Conversion to PDBQT Format:

    • Use AutoDock Tools (ADT) to convert the cleaned PDB file to the PDBQT format.[2] This step adds Gasteiger charges and assigns atom types necessary for the docking calculations.

Protocol 2: Preparation of Ligands (this compound Derivatives)
  • Ligand Structure Generation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures and perform an initial energy minimization using the software's built-in tools.

    • Save the 3D structures in a suitable format, such as MOL2 or SDF.

  • Conversion to PDBQT Format:

    • Use ADT or a command-line tool like Open Babel to convert the ligand files from MOL2 or SDF to the PDBQT format. This process will assign rotatable bonds and prepare the ligand for flexible docking.

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Definition:

    • Identify the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of this ligand.

    • In ADT, define the dimensions and center of the grid box to encompass the entire binding pocket. A typical grid box size is 25 x 25 x 25 Å.

  • Configuration File:

    • Create a configuration text file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. An example is provided below:

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, specifying the configuration file: vina --config config.txt --log bmip01_log.txt

  • Analysis of Results:

    • The output will consist of a PDBQT file containing the predicted binding poses of the ligand and a log file with the corresponding binding affinities.

    • The binding poses can be visualized using PyMOL or Chimera by loading the protein and the output ligand PDBQT file.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the most favorable binding pose (lowest binding energy).

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein (PDB) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Ligand_2D Design Ligand (2D) Ligand_3D Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D PDB_PDBQT Convert to PDBQT (Add Hydrogens, Charges) PDB_Clean->PDB_PDBQT Ligand_PDBQT Convert to PDBQT Ligand_3D->Ligand_PDBQT Grid Define Grid Box PDB_PDBQT->Grid Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Analyze Binding Affinity & Poses Vina->Results Visualization Visualize Interactions (PyMOL, etc.) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Inhibition (Hypothetical)

Signaling_Pathway Compound 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine Derivative DHFR DHFR Compound->DHFR THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis Cell_Growth Cell Proliferation Biosynthesis->Cell_Growth

Caption: Inhibition of the DHFR pathway by a hypothetical derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 1H-imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent and direct method is the condensation and cyclization of a substituted 2,3-diaminopyridine with a one-carbon synthon.[1][2] For the synthesis of this compound, the key starting materials are 5-bromo-6-methyl-pyridine-2,3-diamine and a C1 source like formic acid or triethyl orthoformate.[1][2] This reaction is typically conducted under acidic conditions at elevated temperatures.[3]

Q2: Why am I observing low yields in my reaction?

A2: Low yields are a common challenge and can stem from several factors. These include incomplete reaction, degradation of starting materials or the product, and suboptimal reaction conditions.[3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Ensuring the use of pure, dry reagents and solvents, and performing the reaction under an inert atmosphere if materials are air-sensitive, can also improve outcomes.[3]

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification of imidazo[4,5-b]pyridine derivatives can be challenging due to the presence of polar impurities and potentially regioisomers in other syntheses. Standard purification techniques include recrystallization and column chromatography.[1][3] For recrystallization, dissolving the crude product in a minimal amount of a hot solvent like ethanol is effective.[1] If column chromatography is inefficient, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed for difficult separations.[4]

Q4: How can I confirm the chemical structure of the synthesized this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy will confirm the core structure and the presence of the bromo and methyl substituents.[1] For complex cases, especially when dealing with potential regioisomers, 2D NMR techniques like NOESY and HMBC are powerful tools for establishing the precise connectivity of atoms.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress closely using TLC. Consider extending the reaction time or moderately increasing the temperature.[3]
Degradation of Starting Material: The 2,3-diaminopyridine precursor can be sensitive to oxidation.Ensure all reagents and solvents are pure and dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Suboptimal Reaction Conditions: The concentration of formic acid or the reaction temperature may not be ideal.Experiment with the concentration of formic acid. Ensure the reflux temperature is consistently maintained.
Product is a Dark, Oily Residue Incomplete Removal of Acid: Residual formic acid or other acidic impurities can prevent crystallization.After the reaction, ensure the excess formic acid is thoroughly removed under reduced pressure.[1] During workup, carefully neutralize the solution to a pH of 7-8 with a base like sodium hydroxide solution, keeping the mixture cool in an ice bath.[1]
Presence of Polymeric Byproducts: High temperatures can sometimes lead to polymerization.Avoid excessive heating. Purify the crude product using column chromatography on silica gel before attempting recrystallization.
Difficulty in Product Crystallization Impure Product: The presence of soluble impurities can inhibit crystal formation.Attempt to purify the crude material using flash column chromatography. For recrystallization, use a minimal amount of hot solvent and allow it to cool slowly. Seeding with a previously obtained crystal can induce crystallization.
Incorrect Solvent System: The chosen solvent for recrystallization may not be appropriate.Ethanol is a commonly used solvent for recrystallization.[1] If it fails, consider solvent systems like methanol, isopropanol, or mixtures with water.
Final Product Purity is Low Inefficient Purification: The purification method may not be effective at removing all byproducts.If recrystallization is insufficient, utilize flash column chromatography with a gradient elution system. For very persistent impurities, preparative HPLC is a viable option.[3][4]
Contamination During Workup: Salts formed during neutralization may not be fully removed.After filtering the precipitated product, wash it thoroughly with cold deionized water to remove any residual salts.[1]

Quantitative Data Summary

While specific yield data for this compound is not widely published, the following table summarizes reported yields for the synthesis of structurally related imidazo[4,5-b]pyridine derivatives. These values can serve as a benchmark for what might be expected.

Starting Diamine C1/Carbonyl Source Conditions Reported Yield (%) Reference
2,3-DiaminopyridineTriethyl orthoformateReflux, then HCl83%[2]
5-Bromopyridine-2,3-diamineDehydroacetic acidEthanol68%[5]
6-Bromo-2,3-diaminopyridineBenzaldehydeDMSO, Na₂S₂O₅91.4%[1]
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal, Air Oxidation83-87%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure adapted from the standard synthesis of the 1H-imidazo[4,5-b]pyridine core.[1]

Materials:

  • 5-bromo-6-methyl-pyridine-2,3-diamine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Activated charcoal (optional)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-6-methyl-pyridine-2,3-diamine (1.0 eq).

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the consumption of the starting material by TLC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in a minimum amount of deionized water and cool the solution in an ice bath.

    • Carefully neutralize the solution to pH 7-8 with a 10% aqueous NaOH solution.[1]

  • Isolation:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove salts.[1]

  • Purification:

    • Purify the crude product by recrystallization from a minimal amount of hot ethanol. If the solution is colored, activated charcoal can be used.[1]

    • Filter the hot solution to remove charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[1]

Protocol 2: Purification by HPLC

This is a general guideline for purification if standard methods are insufficient.[3][4]

System:

  • Column: Reverse-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Detection: UV at 254 nm.

Procedure:

  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO, Methanol).

  • Method Development: Start with a linear gradient (e.g., 5-95% B over 20-30 minutes) to determine the retention time of the product and impurities.[3]

  • Optimization: Adjust the gradient slope and flow rate to achieve optimal separation.

  • Preparative Run: Scale up the optimized method on a preparative HPLC system to isolate the pure compound.

  • Product Recovery: Collect the fraction containing the pure product and remove the solvent under reduced pressure.

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start 5-bromo-6-methyl- pyridine-2,3-diamine Reaction Reflux (4-8 hours) Start->Reaction Reagent Formic Acid Reagent->Reaction Evaporation Remove Excess Formic Acid Reaction->Evaporation Neutralization Neutralize with NaOH to pH 7-8 Evaporation->Neutralization Filtration Filter Precipitate Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Product Pure 6-bromo-5-methyl- 1H-imidazo[4,5-b]pyridine Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reaction_issues Reaction Optimization cluster_purification_issues Purification Troubleshooting Start Low Yield or Impure Product Observed CheckReaction Monitor Reaction (TLC/LC-MS) Start->CheckReaction CheckReagents Verify Purity of Starting Materials & Solvents Start->CheckReagents CheckConditions Check Temperature & Reaction Time Start->CheckConditions Incomplete Reaction Incomplete? CheckReaction->Incomplete Degradation Reagent Degradation? CheckReagents->Degradation Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Yes PurificationMethod Review Purification Method Incomplete->PurificationMethod No Inert Use Inert Atmosphere & Dry Solvents Degradation->Inert Yes Degradation->PurificationMethod No Optimize Adjust Reagent Ratio or Temperature Suboptimal->Optimize Yes Suboptimal->PurificationMethod No Extend->PurificationMethod Inert->PurificationMethod Optimize->PurificationMethod Recrystallization Recrystallization Failed? PurificationMethod->Recrystallization Column Column Chromatography Ineffective? Recrystallization->Column Yes ChangeSolvent Try Different Solvent System Recrystallization->ChangeSolvent Yes UseHPLC Employ Reverse-Phase HPLC Column->UseHPLC Yes Success Achieve High Yield & Purity Column->Success No ChangeSolvent->Success UseHPLC->Success

Caption: Logical troubleshooting guide for challenges in the synthesis.

References

Technical Support Center: Purification of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take after my synthesis of this compound is complete?

A1: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the typical work-up procedure involves filtering the reaction mixture to remove any solids. The solvent is then removed under reduced pressure. For reactions conducted in acidic media like acetic acid, it is crucial to neutralize the mixture with a base, such as a sodium bicarbonate solution, before proceeding with extraction.

Q2: What are the common methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound are column chromatography on silica gel and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC) can also be utilized for both analytical and preparative separations.[3]

Q3: What are some of the key physicochemical properties of this compound relevant to its purification?

A3: Understanding the physicochemical properties is essential for developing a successful purification strategy. The compound is a solid at room temperature and has limited solubility in chloroform and methanol.[4]

PropertyValueReference
Molecular FormulaC₇H₆BrN₃[3]
Molecular Weight212.051 g/mol [3]
FormSolid[4]
SolubilitySlightly soluble in Chloroform and Methanol[4]

Q4: The formation of regioisomers is a known issue in the synthesis of similar compounds. How can I separate them?

A4: Regioisomers can be particularly challenging to separate due to their similar physical properties.[2][5] For difficult separations, consider using specialized HPLC columns, such as those with pentafluorophenyl (PFP) phases, which can offer different selectivity for halogenated isomers.[2]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or adjusting the temperature to ensure the reaction goes to completion.[2]
Degradation of Product Ensure that all reagents and solvents are pure and dry. If the product is sensitive to air or light, it is advisable to perform the reaction and purification under an inert atmosphere and protect it from light.[2]
Inefficient Purification Re-evaluate your purification method. If using column chromatography, experiment with different solvent systems or stationary phases. For recrystallization, screen various solvent systems to find one that provides good recovery.
Product Loss During Extraction Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of the product. Check the pH of the aqueous layer to ensure the compound is in a neutral form for efficient extraction into the organic phase.
Issue 2: Poor Separation or Tailing Peaks in Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Systematically screen different solvent systems. For imidazo[4,5-b]pyridine derivatives, systems like ethyl acetate-hexane or dichloromethane-hexane have proven effective.[1][6] A gradient elution from a non-polar to a more polar solvent system can also improve separation.
Compound Ionization on Silica Gel The basic nitrogen atoms in the imidazo[4,5-b]pyridine core can interact with the acidic silica gel, leading to tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[2]
Column Overloading Too much crude material has been loaded onto the column. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Issue 3: Difficulty in Recrystallizing the Product

| Possible Cause | Suggested Solution | | Incorrect Solvent Choice | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screen a variety of solvents or solvent mixtures. For similar compounds, mixtures of ethyl acetate-hexane and ethanol-water have been used successfully.[1][7] | | Presence of Impurities | If the crude product is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. | | Oiling Out | The compound may be melting before it dissolves, or precipitating as an oil rather than crystals. This can sometimes be resolved by lowering the temperature at which the solution becomes saturated or by using a solvent system with a lower boiling point. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods used for similar imidazo[4,5-b]pyridine derivatives.[1][6]

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a slightly more polar solvent. Alternatively, the crude material can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., a starting mixture of hexane and ethyl acetate).

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Eluent System (Example) Hexane/Ethyl Acetate or Hexane/Dichloromethane
Gradient (Example) Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate
Modifier (if needed for tailing) 0.1-1% Triethylamine in the eluent
Protocol 2: Purification by Recrystallization

This protocol is a general guideline based on methods for related compounds.[1][7]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow General Purification Workflow reaction Crude Reaction Mixture workup Aqueous Work-up (e.g., Neutralization, Extraction) reaction->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, LC-MS, NMR) pure_product->analysis TroubleshootingLogic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation / Tailing Peaks check_solvent Is the solvent system optimal? start->check_solvent adjust_solvent Screen different eluent polarities (e.g., Hexane/EtOAc gradient) check_solvent->adjust_solvent No check_tailing Is peak tailing observed? check_solvent->check_tailing Yes adjust_solvent->check_tailing add_modifier Add modifier to eluent (e.g., 0.1-1% Triethylamine) check_tailing->add_modifier Yes check_loading Is the column overloaded? check_tailing->check_loading No add_modifier->check_loading reduce_loading Reduce sample load check_loading->reduce_loading Yes success Improved Separation check_loading->success No reduce_loading->success

References

Technical Support Center: Synthesis of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method for synthesizing the this compound scaffold is through the cyclocondensation of 5-bromo-6-methylpyridine-2,3-diamine with a one-carbon synthon, typically formic acid or its derivatives (e.g., triethyl orthoformate).[1][2] This reaction is usually carried out at elevated temperatures.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can potentially form during the synthesis of this compound. These may include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 5-bromo-6-methylpyridine-2,3-diamine and the one-carbon source in the final product mixture.[2]

  • Regioisomers: While less common for the direct synthesis of the unsubstituted imidazole ring, the formation of regioisomers can be a significant issue in the synthesis of the precursor 5-bromo-6-methylpyridine-2,3-diamine and in subsequent reactions like N-alkylation.[3]

  • Thermal Degradation Products: The high temperatures often required for the cyclization reaction can lead to the degradation of both the starting materials and the desired product.[2]

  • N-formylated intermediate: Before cyclization is complete, a mono-N-formylated diamine intermediate may be present.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][3] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction has gone to completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient removal of water, which is a byproduct of the condensation reaction, for example by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.
Suboptimal Reaction Conditions Optimize the reaction conditions by experimenting with different one-carbon synthons (e.g., formic acid, triethyl orthoformate), solvents, and temperatures.
Degradation of Starting Materials or Product Ensure the purity of your starting materials. If the reaction is conducted at a high temperature, consider if a lower temperature for a longer duration could be effective. If the product is sensitive to air or light, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[2]
Inefficient Purification Evaluate your purification method. If using column chromatography, experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent can also significantly improve purity and yield.
Issue 2: Presence of Impurities in the Final Product
Possible CauseSuggested Solution
Unreacted Starting Materials Improve the reaction conversion by optimizing reaction time and temperature. For purification, column chromatography is typically effective in separating the product from the more polar diamine starting material.
Formation of Polymeric Byproducts High reaction temperatures can sometimes lead to the formation of polymeric materials. Consider running the reaction at a lower temperature or for a shorter duration. Purification via recrystallization or column chromatography may remove these impurities.
Contamination from Reagents or Solvents Always use high-purity reagents and solvents to avoid introducing impurities into your reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Formic Acid Cyclization

This protocol is a generalized procedure based on the common method of synthesizing imidazo[4,5-b]pyridines.

Materials:

  • 5-bromo-6-methylpyridine-2,3-diamine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Activated charcoal (optional)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-6-methylpyridine-2,3-diamine.

  • Addition of Formic Acid: Carefully add an excess of formic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure.

  • Neutralization: Dissolve the residue in a minimum amount of water and carefully neutralize to a pH of 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.

  • Precipitation and Filtration: The neutralized solution should yield a precipitate. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the solution is colored, activated charcoal can be used to decolorize it.

Visualizations

Synthetic Pathway and Potential Side Products

G Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Potential Side Products / Issues A 5-bromo-6-methylpyridine-2,3-diamine C This compound A->C Cyclocondensation (Heat) D Unreacted Starting Materials A->D F N-formylated Intermediate A->F Incomplete Cyclization B Formic Acid B->C C->D Incomplete Reaction E Thermal Degradation Products C->E Excessive Heat

References

Technical Support Center: Synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing the 1H-imidazo[4,5-b]pyridine core is through the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon. For the target molecule, this involves the cyclization of 5-bromo-6-methylpyridine-2,3-diamine with reagents like formic acid, triethyl orthoformate, or an appropriate aldehyde. This reaction is typically performed under acidic conditions or at elevated temperatures to facilitate the formation of the imidazole ring.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting material is 5-bromo-6-methylpyridine-2,3-diamine. This precursor undergoes cyclization with a one-carbon source. The choice of the one-carbon synthon will determine the substituent at the 2-position of the imidazo[4,5-b]pyridine ring. For the unsubstituted C2 position, formic acid is commonly used.

Q3: What are the common challenges that can lead to low yields in this synthesis?

A3: Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete reaction: The cyclization reaction may not go to completion, leaving unreacted starting materials.

  • Side reactions: The formation of side products, such as partially cyclized intermediates or polymeric materials, can reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst concentration are critical parameters that need to be optimized.

  • Purification losses: The product may be lost during workup and purification steps, such as extraction and chromatography.

  • Regioisomer formation: Although less common for C2-unsubstituted imidazopyridines, N-alkylation or other derivatizations can lead to the formation of regioisomers which can be difficult to separate, impacting the isolated yield of the desired isomer.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (5-bromo-6-methylpyridine-2,3-diamine), you can observe the consumption of the starting material and the appearance of the product spot. A suitable eluent system for TLC would typically be a mixture of a nonpolar and a polar solvent, such as hexane and ethyl acetate or dichloromethane and methanol.

Q5: What purification techniques are most effective for isolating this compound?

A5: After the reaction is complete, the crude product can be purified using several techniques:

  • Precipitation and filtration: The product may precipitate from the reaction mixture upon cooling or after adjusting the pH. The solid can then be collected by filtration.

  • Column chromatography: This is a highly effective method for purifying the product from unreacted starting materials and side products. Silica gel is a common stationary phase, and the mobile phase is typically a gradient of hexane/ethyl acetate or dichloromethane/methanol.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be used to improve its purity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Monitor the reaction progress using TLC to ensure the starting material is consumed. - Extend the reaction time or increase the reaction temperature.
Degradation of starting materials or product.- Ensure the use of high-purity, dry reagents and solvents. - If the starting materials or product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Inappropriate reaction conditions.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. - Vary the concentration of the acid catalyst (if used).
Multiple Spots on TLC (Impure Product) Formation of side products.- Re-evaluate the reaction conditions to minimize side reactions. - Optimize the purification method. For column chromatography, try different solvent systems or stationary phases to improve separation.
Formation of regioisomers (less likely for C2-unsubstituted).- In cases of N-alkylation or other substitutions, the reaction conditions (base, solvent, temperature) can influence regioselectivity.[1] - Utilize high-performance liquid chromatography (HPLC) for challenging separations.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure. - Perform an extraction with a suitable organic solvent.
Product is an oil or does not crystallize easily.- Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a polar solvent. - Purify by column chromatography.

Quantitative Data Summary

Starting Material(s)Reagent(s)ProductYield (%)Reference
5-bromopyridine-2,3-diamine, Dehydroacetic acidEthanol, Reflux6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine68[2]
5-bromo-2,3-diaminopyridine, BenzaldehydeEthanol, I₂6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Formic Acid Cyclization (Inferred)

This protocol is inferred from established procedures for the synthesis of similar imidazo[4,5-b]pyridine compounds.

Materials:

  • 5-bromo-6-methylpyridine-2,3-diamine

  • Formic acid (98-100%)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-6-methylpyridine-2,3-diamine (1 equivalent).

  • Addition of Formic Acid: Carefully add an excess of formic acid (e.g., 5-10 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully add the reaction mixture to a beaker of crushed ice. c. Neutralize the solution to a pH of 7-8 with a 10% aqueous solution of sodium hydroxide. This should be done slowly and with cooling in an ice bath. d. The product should precipitate out of the solution.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: a. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water. b. Alternatively, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).

  • Drying: Dry the purified product under vacuum to obtain this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reactants 1. Mix 5-bromo-6-methylpyridine-2,3-diamine and Formic Acid start->reactants reflux 2. Reflux for 4-6 hours reactants->reflux workup 3. Quench with ice and Neutralize with NaOH reflux->workup isolation 4. Filter the precipitate workup->isolation purification 5. Purify by Recrystallization or Column Chromatography isolation->purification product This compound purification->product troubleshooting_yield start Low Yield of Product check_reaction Check TLC: Is starting material consumed? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_impurities Check TLC for multiple spots check_reaction->check_impurities Yes extend_time Increase reaction time or temperature incomplete_reaction->extend_time success Improved Yield extend_time->success side_reactions Side Reactions Occurring check_impurities->side_reactions Yes purification_issue Product lost during purification? check_impurities->purification_issue No optimize_conditions Optimize reaction conditions (temp, catalyst) side_reactions->optimize_conditions optimize_conditions->success optimize_purification Optimize purification method purification_issue->optimize_purification optimize_purification->success

References

Technical Support Center: Separation of Regioisomers in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of regioisomers during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the imidazo[4,5-b]pyridine core structure?

A1: The most common method for synthesizing the 6H-imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1][2] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Alternative methods include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in-situ cyclization.[1]

Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a frequent issue due to the unsymmetrical nature of the 2,3-diaminopyridine precursor. When a substituent is introduced, the reaction can occur at either the N1 or N3 position of the imidazole ring, resulting in a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which makes their separation a difficult task.[1]

Q3: How can I definitively confirm the structure of the separated regioisomers?

A3: Unambiguous structure determination requires a combination of spectroscopic techniques. While 1D NMR provides initial information, 2D NMR techniques are crucial for definitive confirmation.[3] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools.[3][4] HMBC reveals 2-3 bond correlations between protons and carbons, while NOESY identifies through-space proximity between protons, allowing for clear differentiation of N-substituted regioisomers.[3][4]

Q4: Are there any synthetic strategies to regioselectively synthesize one isomer over the other?

A4: Yes, regioselective approaches have been reported with yields ranging from medium to excellent (49%–95%).[5] The choice of catalyst and ligand in cross-coupling reactions can significantly influence the outcome.[5] Additionally, steric hindrance from substituents on the starting materials can direct the reaction toward a specific isomer.[1] For instance, a one-pot synthesis from N-aryl nitropyridines has been used to produce 3H-imidazo[4,5-b]pyridine derivatives.[6]

Troubleshooting Guide

Issue 1: Difficulty in separating regioisomers by column chromatography.

  • Possible Cause: The regioisomers have very similar polarities, leading to poor separation on standard silica gel.

  • Suggested Solution:

    • Optimize the Solvent System: Experiment with a variety of solvent systems with different polarities and compositions. A shallow gradient elution can improve resolution.

    • Change the Stationary Phase: If silica gel is ineffective, consider using other stationary phases like alumina or reverse-phase silica (C18).

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC is the recommended method.[1] A gradient elution with a mobile phase of acetonitrile and water (often with additives like 0.1% formic acid or 10 mM ammonium formate) can be highly effective.[1]

Issue 2: The regioisomeric ratio is unfavorable for the desired product.

  • Possible Cause: The reaction conditions (temperature, catalyst, solvent) may favor the formation of the undesired isomer.

  • Suggested Solution:

    • Modify Reaction Temperature: Systematically vary the reaction temperature. In some cases, lower or higher temperatures can influence the kinetic vs. thermodynamic product ratio.

    • Screen Catalysts and Solvents: If using a catalyzed reaction, screen different catalysts and ligands.[5] The solvent can also play a crucial role; experiment with solvents of varying polarity and coordinating ability.

    • Alter Substituents: The steric bulk of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials may provide the necessary steric hindrance to favor the formation of the desired isomer.[1]

Issue 3: Low yield of the desired imidazo[4,5-b]pyridine product.

  • Possible Cause: Incomplete reaction, suboptimal reaction conditions, or degradation of starting materials/product.[1]

  • Suggested Solution:

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion. Consider extending the reaction time or increasing the temperature if the reaction is stalled.[1]

    • Optimize Conditions: Experiment with different catalysts, solvents, and reactant ratios to find the optimal conditions for your specific substrate.

    • Ensure Reagent Quality: Use pure, dry reagents and solvents to prevent degradation.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with an aldehyde.

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or acetic acid), add the desired substituted benzaldehyde (1.0-1.2 eq).[1]

  • Heating: Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the mixture of regioisomers.[1]

Protocol 2: Chromatographic Separation of Regioisomers by HPLC

This protocol provides a general guideline for separating regioisomers using HPLC.[1]

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a preparative or semi-preparative column (e.g., C18).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a small sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

  • Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Protocol 3: Structural Confirmation using 2D NMR

For unambiguous structural assignment, 2D NMR experiments like HMBC and NOESY are essential.[3][4]

  • Sample Preparation:

    • HMBC: A more concentrated sample (10-20 mg in 0.5-0.6 mL of deuterated solvent) is often beneficial.[3]

    • NOESY: Dissolve 5-10 mg of the purified regioisomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Degas the sample to remove dissolved oxygen.[3]

  • Acquisition Parameters (General Guidance):

    • HMBC: Standard pulse programs for detecting long-range proton-carbon correlations.

    • NOESY: Use a mixing time of 0.5-1.0 seconds for small molecules.[3]

  • Data Analysis: Analyze the resulting spectra for key correlations that differentiate the isomers (see Data Presentation section).

Data Presentation

Table 1: Diagnostic 2D NMR Correlations for Regioisomer Differentiation [3]

RegioisomerKey Diagnostic Correlation (HMBC)Key Diagnostic Correlation (2D-NOESY)Rationale
N-1 Isomer Protons of the N-1 substituent show a correlation to the C-7a quaternary carbon.Protons of the N-1 substituent show a through-space correlation to the H-7 proton on the pyridine ring.The N-1 substituent is three bonds away from the C-7a carbon and spatially close to the H-7 proton.
N-3 Isomer Protons of the N-3 substituent show a correlation to the C-3a quaternary carbon.Protons of the N-3 substituent show a through-space correlation to the H-4 proton on the pyridine ring.The N-3 substituent is three bonds away from the C-3a carbon and spatially close to the H-4 proton.

Visualizations

G cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_analysis Analysis Stage A 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid B Condensation Reaction (e.g., Reflux in Acetic Acid) A->B C Crude Product: Mixture of N1 & N3 Regioisomers B->C D Column Chromatography (Initial Purification) C->D Purification E HPLC Separation (Gradient Elution) D->E Fine Separation F Isolated N1 Isomer E->F G Isolated N3 Isomer E->G H 2D NMR Analysis (HMBC, NOESY) F->H G->H I Confirmed N1 Structure H->I J Confirmed N3 Structure H->J

Caption: Experimental workflow for synthesis, separation, and analysis.

G cluster_solutions Troubleshooting Steps start Poor Regioisomer Separation in Column Chromatography A Optimize Solvent System? (e.g., shallow gradient) start->A Attempt 1 B Change Stationary Phase? (e.g., Alumina, C18) A->B If unsuccessful C Utilize HPLC? (Recommended for difficult separations) B->C If still unsuccessful end_success Successful Separation C->end_success Leads to

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Suzuki Coupling of 6-bromo-imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling of 6-bromo-imidazo[4,5-b]pyridines.

Troubleshooting Guide

Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridines are a common challenge and can stem from several factors, primarily related to the electronic properties of the imidazo[4,5-b]pyridine ring system. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning."

Here are key areas to investigate and potential solutions:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[1] Using pre-formed palladium precatalysts can also be beneficial.

  • Base Selection: The choice of base is critical for the transmetalation step and can significantly impact yield.

    • Recommendation: Screen a variety of bases. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective for this substrate class.[2]

  • Solvent System: Inadequate solubility of starting materials can hinder the reaction.

    • Recommendation: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3] Common systems to screen include dioxane/water, toluene/ethanol, and DMF/water.[3] If solubility remains an issue, consider increasing the reaction temperature.[1]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Recommendation: Cautiously increase the reaction temperature, typically in the range of 80-120 °C.[4]

Question 2: I am seeing significant formation of side products, such as homocoupling of my boronic acid and debromination of the starting material. How can I minimize these?

Answer:

The formation of byproducts like homocoupled boronic acids and debrominated starting material is a frequent issue.

  • Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[1]

    • Mitigation: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]

  • Debromination (Protodeboronation): The boronic acid can be replaced by a hydrogen atom, a process known as protodeboronation, which is often facilitated by aqueous basic conditions.

    • Mitigation: To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts as the coupling partner.[5] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[1] The choice of a weaker base or a fluoride-based base like KF or CsF can also be beneficial.[1]

Question 3: My reaction seems to stall before completion, even with extended reaction times. What could be the cause?

Answer:

Reaction stalling is often indicative of catalyst deactivation. As mentioned, the nitrogen atoms in the imidazo[4,5-b]pyridine ring can act as ligands for the palladium catalyst, forming inactive complexes.

  • Troubleshooting Steps:

    • Slow Addition: Adding the 6-bromo-imidazo[4,5-b]pyridine substrate slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]

    • Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to achieve full conversion.

    • Ligand Selection: Ensure you are using a suitable ligand designed for challenging heteroaromatic couplings (e.g., Buchwald-type ligands).[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridines?

A1: While there is no single "best" catalyst for all substrates, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and can be good starting points.[2][3] However, for this specific class of compounds, catalysts with bulky, electron-rich phosphine ligands often provide better results.[1] It is highly recommended to perform a small-scale screen of a few different catalysts and ligands to identify the optimal system for your specific substrates.

Q2: Can I run the reaction open to the air?

A2: It is strongly advised against running Suzuki couplings open to the air. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, leading to lower yields and a more complex product mixture.[1] Always use an inert atmosphere (nitrogen or argon).

Q3: How do I properly degas my solvents?

A3: There are two primary methods for degassing solvents:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Freeze-Pump-Thaw: This is a more rigorous method. Freeze the solvent using liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw the solvent. This cycle should be repeated at least three times.

Q4: What is the ideal ratio of boronic acid to aryl bromide?

A4: Typically, a slight excess of the boronic acid or its equivalent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the often more valuable aryl bromide.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridine derivatives to guide your experimental design.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines [2]

EntryCatalyst (mol%)Base (equiv.)SolventHeating MethodYield (%)
1Pd(PPh₃)₄ (10)K₂CO₃ (2.5)Dioxane:H₂O (3:1)Conventional75
2Pd(dppf)Cl₂ (10)K₂CO₃ (2.5)Dioxane:H₂O (3:1)Conventional82
3Pd(PPh₃)₄ (10)Cs₂CO₃ (2.5)Dioxane:H₂O (3:1)Conventional85
4Pd(PPh₃)₄ (10)K₃PO₄ (2.5)Dioxane:H₂O (3:1)Conventional78
5Pd(PPh₃)₄ (10)K₂CO₃ (2.5)Toluene:EtOH:H₂O (2:1:1)Conventional65
6Pd(PPh₃)₄ (10)K₂CO₃ (2.5)Dioxane:H₂O (3:1)Microwave (120 °C)92

Reaction Conditions: 6-bromo-2-phenyl-imidazo[4,5-b]pyridine, 4-nitrophenyl boronic acid (1.2 equiv.), catalyst, base, solvent, 80 °C (conventional heating) or 120 °C (microwave), 1-2 h.

Experimental Protocols

General Procedure for Suzuki Coupling of 6-bromo-imidazo[4,5-b]pyridine:

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-bromo-imidazo[4,5-b]pyridine, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-bromo-imidazo[4,5-b]pyridine - Boronic Acid - Base atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->atmosphere add_solv_cat Add Degassed Solvent & Palladium Catalyst atmosphere->add_solv_cat heat Heat to Reaction Temp (e.g., 80-120 °C) add_solv_cat->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool & Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridines.

Troubleshooting_Suzuki decision decision solution solution problem problem start Low or No Yield catalyst_q Catalyst/Ligand Optimal? start->catalyst_q base_solvent_q Base/Solvent Screened? catalyst_q->base_solvent_q Yes use_bulky_ligands Use bulky, electron-rich ligands (e.g., XPhos, SPhos) catalyst_q->use_bulky_ligands No temp_q Temperature Sufficient? base_solvent_q->temp_q Yes screen_bases_solvents Screen stronger bases (Cs2CO3, K3PO4) and different solvent systems base_solvent_q->screen_bases_solvents No side_reactions_q Side Reactions Observed? temp_q->side_reactions_q Yes increase_temp Increase reaction temperature (80-120 °C) temp_q->increase_temp No homocoupling_q Homocoupling? side_reactions_q->homocoupling_q Yes success Improved Yield side_reactions_q->success No debromination_q Debromination? homocoupling_q->debromination_q No degas_reaction Thoroughly degas solvents and run under inert atmosphere homocoupling_q->degas_reaction Yes use_boronic_ester Use boronic ester or KF/CsF base; Consider anhydrous conditions debromination_q->use_boronic_ester Yes debromination_q->success No use_bulky_ligands->base_solvent_q screen_bases_solvents->temp_q increase_temp->side_reactions_q degas_reaction->debromination_q use_boronic_ester->success

Caption: Troubleshooting decision tree for optimizing Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridines.

References

"avoiding degradation of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine during reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or failure when using this compound in a reaction?

Low yields can stem from several factors, including incomplete reactions, degradation of the starting material or product, and inefficient purification.[1] To improve outcomes, it is crucial to monitor the reaction progress using techniques like TLC or LC-MS and consider adjusting reaction time or temperature accordingly.[1] Ensuring the use of pure, dry reagents and solvents, and performing reactions under an inert atmosphere if the product is sensitive to air or light, can prevent degradation.[1]

Q2: I am observing multiple products in my reaction involving this compound. What could be the reason?

The formation of multiple products often points to issues with regioselectivity, a common challenge with unsymmetrical precursors like imidazo[4,5-b]pyridines.[1] When introducing substituents, particularly on the imidazole nitrogen, the reaction can occur at different positions, leading to a mixture of isomers.[2][3] These regioisomers can have very similar physical and chemical properties, making their separation difficult.[1]

Q3: How can I minimize the formation of regioisomers during N-alkylation of this compound?

Controlling regioselectivity in N-alkylation reactions is critical. The choice of base, solvent, and temperature can significantly influence the outcome.[1] In some cases, employing a directed synthesis approach, such as a palladium-catalyzed reaction, can offer better regiocontrol.[1] Additionally, steric hindrance of the reactants can be modified to favor the formation of the desired isomer.[1]

Q4: What are the general best practices for storing and handling this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly closed vessel in a cool, dry place. Avoid exposure to heat, flames, and sparks.[4] The compound should be handled in a chemical fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[4] It is also advisable to avoid contact with strong oxidizing agents.[4]

Troubleshooting Guides

Suzuki Cross-Coupling Reactions

Issue: Low yield of the coupled product and/or significant amount of de-brominated starting material.

Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and phosphine ligand. Consider screening different ligand types, as bulky, electron-rich phosphines can improve reactivity with electron-rich aryl halides.
Base-Induced Degradation While a base is necessary to activate the boronic acid, strong bases under harsh conditions can lead to degradation.[5] Screen milder bases such as K₃PO₄ or Cs₂CO₃. The use of aqueous base solutions can sometimes be beneficial, but care must be taken to avoid hydrolysis of sensitive functional groups.
Premature Boronic Acid Decomposition Ensure the boronic acid is of high purity and stored under appropriate conditions. Consider using more stable boronate esters or trifluoroborate salts.
De-bromination Side Reaction This can occur via a competing hydrodehalogenation pathway. Lowering the reaction temperature, using a less sterically hindered ligand, or changing the solvent may help to minimize this side reaction.
Buchwald-Hartwig Amination

Issue: Low conversion of this compound to the desired amine product.

Possible Cause Suggested Solution
Inappropriate Ligand Choice The choice of ligand is critical for successful Buchwald-Hartwig amination. For primary amines, ligands like BrettPhos are often effective, while RuPhos may be more suitable for secondary amines.
Base Incompatibility Strong, non-coordinating bases like NaOtBu or LHMDS are commonly used. However, the substrate's stability under these conditions should be considered. If degradation is observed, screening other bases like Cs₂CO₃ may be necessary.
Formation of Inactive Catalyst Species The formation of palladium dimers can sometimes hinder the catalytic cycle. The use of bidentate phosphine ligands can help prevent this.
Reductive Dehalogenation Similar to Suzuki coupling, a competing reductive dehalogenation pathway can reduce the yield of the desired product. Optimizing the reaction temperature and ligand selection can mitigate this issue.
N-Alkylation Reactions

Issue: Formation of a mixture of N-1 and N-3 alkylated isomers, leading to difficult purification.

Possible Cause Suggested Solution
Lack of Regiocontrol The electronic and steric properties of the alkylating agent and the reaction conditions play a crucial role. Experiment with different solvents of varying polarity and different bases (e.g., K₂CO₃, NaH) to influence the site of alkylation.
Thermodynamic vs. Kinetic Control At lower temperatures, the kinetically favored product may predominate, while at higher temperatures, the thermodynamically more stable isomer may be the major product. Varying the reaction temperature can help to favor one isomer over the other.
Use of Protecting Groups If achieving high regioselectivity is challenging, consider a protecting group strategy. Protecting one of the imidazole nitrogens can direct the alkylation to the desired position, followed by a deprotection step.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and ethanol or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield degradation Starting Material Degradation start->degradation side_reactions Side Reactions (e.g., De-bromination) start->side_reactions incomplete_reaction Incomplete Reaction start->incomplete_reaction isomerization Regioisomer Formation start->isomerization optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Base degradation->optimize_conditions side_reactions->optimize_conditions change_reagents Change Reagents: - Catalyst/Ligand - Protecting Groups side_reactions->change_reagents incomplete_reaction->optimize_conditions monitor Closer Reaction Monitoring incomplete_reaction->monitor isomerization->optimize_conditions isomerization->change_reagents purification Improve Purification Technique isomerization->purification

Caption: A logical diagram for troubleshooting low product yield in reactions.

References

Technical Support Center: Troubleshooting Imidazo[4,5-b]Pyridine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of imidazo[4,5-b]pyridines. Here, you will find troubleshooting advice for common issues leading to low yields, detailed experimental protocols, and data to guide your reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the cyclization of imidazo[4,5-b]pyridines, providing potential causes and actionable solutions.

Q1: I am observing a very low yield of my target imidazo[4,5-b]pyridine. What are the common causes and how can I improve it?

A1: Low yield in imidazo[4,5-b]pyridine synthesis is a frequent issue that can stem from several factors. Here is a systematic guide to troubleshooting the problem.[1]

  • Possible Cause 1: Incomplete Reaction

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting materials is a clear indicator of an incomplete reaction.[1]

    • Solution:

      • Extend Reaction Time: Continue the reaction for a longer duration, monitoring periodically to determine the point of maximum conversion.

      • Increase Temperature: Gradually increase the reaction temperature. For condensation reactions involving 2,3-diaminopyridine and aldehydes, temperatures can range from 120°C to reflux.[1]

      • Optimize Catalyst/Reagent Stoichiometry: Ensure that the catalyst and reagents are used in the correct molar ratios. For instance, in syntheses starting from 2-chloro-3-nitropyridine, precise amounts of a reducing agent like Zn dust or SnCl₂ are crucial for the in situ formation of the diaminopyridine intermediate.

  • Possible Cause 2: Degradation of Starting Materials or Product

    • Diagnosis: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can indicate degradation. 2,3-diaminopyridine, a common precursor, can be sensitive to air and light.[1]

    • Solution:

      • Use High-Purity Reagents: Ensure that starting materials, especially the diaminopyridine, are pure and dry. Impurities can interfere with the reaction.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.[1]

      • Protect from Light: If your compounds are light-sensitive, shield the reaction vessel from light.[1]

      • Control Temperature: Avoid excessive temperatures that might lead to decomposition. For some reactions, a moderate temperature over a longer period is preferable to a high temperature for a shorter time. A decrease in temperature from 95 °C to 85 °C has been shown to be essential to avoid degradation in some syntheses.[2]

  • Possible Cause 3: Formation of Regioisomers

    • Diagnosis: The presence of multiple product peaks with the same mass in LC-MS, or spots with very similar Rf values on TLC, suggests the formation of isomers. This is a common issue due to the unsymmetrical nature of the 2,3-diaminopyridine precursor, leading to substitution at different nitrogen atoms in the imidazole ring.[1]

    • Solution:

      • Modify Reaction Conditions: The ratio of regioisomers can be influenced by solvent, temperature, and catalyst. Experiment with different conditions to favor the formation of the desired isomer.

      • Chromatographic Separation: If isomer formation is unavoidable, they often need to be separated by chromatography. High-Performance Liquid Chromatography (HPLC) is frequently more effective than standard column chromatography for separating closely related isomers.[1]

  • Possible Cause 4: Inefficient Purification

    • Diagnosis: A significant loss of material during the purification step will directly lead to a low isolated yield.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexane or dichloromethane/methanol) and stationary phases (e.g., silica gel with different pore sizes or alumina).

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for both purification and improving the final yield of the pure compound.[1]

Q2: My reaction seems to be stalling, with starting material remaining even after extended reaction times. What should I check?

A2: A stalled reaction can be frustrating. Here are some key aspects to investigate:

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials. Impurities in the 2,3-diaminopyridine or the carbonyl compound can inhibit the reaction. Also, double-check the stoichiometry of your reactants.

  • Catalyst Activity: If you are using a catalyst (e.g., an acid catalyst for condensation or a palladium catalyst for cross-coupling), ensure it is active. For palladium catalysts, ensure they have been stored under appropriate conditions to prevent deactivation.

  • Solvent Quality: The solvent must be dry and of appropriate quality. The presence of water can be detrimental in many cyclization reactions.

Q3: I am struggling to separate the regioisomers of my substituted imidazo[4,5-b]pyridine. What are the best methods?

A3: The separation of regioisomers is a common challenge.[1]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method.

    • Mobile Phase: A common mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

    • Gradient Elution: A linear gradient, for example from 5-95% organic solvent over 20-30 minutes, is a good starting point. The gradient slope, flow rate, and mobile phase composition can be optimized to improve resolution.[1]

  • Structure Confirmation: After separation, it is crucial to confirm the structure of each isomer. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the exact connectivity and regiochemistry.[3]

Data Presentation

The choice of reaction conditions can significantly impact the yield of imidazo[4,5-b]pyridine synthesis. The following tables summarize the yields obtained under different catalytic conditions for related cross-coupling reactions, which can be a starting point for optimization.

Table 1: Optimization of Suzuki Coupling Conditions

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2.5)Toluene/Ethanol (4:1)120 (Microwave)0.535
2Pd(dppf)Cl₂ (5)K₂CO₃ (2.5)Toluene/Ethanol (4:1)120 (Microwave)0.525
3Pd(OAc)₂ (5) / SPhos (10)K₂CO₃ (2.5)Toluene/Ethanol (4:1)120 (Microwave)0.530
4Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)Toluene/Ethanol (4:1)120 (Microwave)0.528
5Pd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene/Ethanol (4:1)120 (Microwave)0.532

Data adapted from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigandBaseYield (%)
1Pd(OAc)₂TTBP-HBF₄K₂CO₃25
2Pd(OAc)₂TTBP-HBF₄K₃PO₄45
3Pd(OAc)₂TTBP-HBF₄Cs₂CO₃75
4Pd(OAc)₂BINAPK₂CO₃33
5Pd(OAc)₂BINAPK₃PO₄58
6Pd(OAc)₂BINAPCs₂CO₃83
7Pd₂(dba)₃TTBP-HBF₄Cs₂CO₃58
8Pd₂(dba)₃BINAPCs₂CO₃67

Data adapted from a study on the optimization of the Buchwald-Hartwig reaction.[4]

Experimental Protocols

Here are detailed methodologies for common syntheses of the imidazo[4,5-b]pyridine core.

Protocol 1: Condensation of 2,3-Diaminopyridine with an Aldehyde

This protocol describes a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution. If using ethanol, an oxidizing agent like diiodine (I₂) may be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 80-120°C) for 2-24 hours. Monitor the progress of the reaction by TLC.[1][5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If acetic acid is used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted imidazo[4,5-b]pyridine.[1]

Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridine

This protocol provides a general method for the N-alkylation of a pre-formed imidazo[4,5-b]pyridine ring.

  • Reaction Setup: In a two-necked round-bottom flask, suspend the imidazo[4,5-b]pyridine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in dimethylformamide (DMF).

  • Catalyst Addition: Add a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB, 0.2 eq).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide or an alkyl bromide) (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC.[5][6]

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/dichloromethane or ethyl acetate/hexane eluent system) to separate the N-alkylated products.[6]

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_degradation Check for Degradation (TLC/LC-MS) check_completion->check_degradation Complete extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end degradation Degradation Occurring check_degradation->degradation Multiple Spots/ Unexpected Peaks check_isomers Check for Regioisomers (LC-MS) check_degradation->check_isomers Clean Conversion use_pure_reagents Use High-Purity Reagents degradation->use_pure_reagents inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere use_pure_reagents->end inert_atmosphere->end isomers Regioisomers Formed check_isomers->isomers Multiple Products (Same Mass) check_purification Evaluate Purification Step check_isomers->check_purification Single Product optimize_conditions Optimize Reaction Conditions isomers->optimize_conditions hplc_separation Separate by HPLC isomers->hplc_separation optimize_conditions->end hplc_separation->end inefficient_purification Inefficient Purification check_purification->inefficient_purification Low Recovery check_purification->end High Recovery optimize_chromatography Optimize Chromatography inefficient_purification->optimize_chromatography recrystallize Attempt Recrystallization inefficient_purification->recrystallize optimize_chromatography->end recrystallize->end

Caption: A flowchart for troubleshooting low yields in imidazo[4,5-b]pyridine synthesis.

Experimental Workflow for Synthesis and Purification

G start Start reaction_setup Reaction Setup: - Add 2,3-Diaminopyridine - Add Aldehyde/Carboxylic Acid - Add Solvent (+/- Catalyst) start->reaction_setup heating Heat to Reflux (Monitor by TLC/LC-MS) reaction_setup->heating workup Reaction Work-up: - Cool to RT - Neutralize (if acidic) - Extract with Organic Solvent heating->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purification Purification dry_concentrate->purification column_chromatography Column Chromatography purification->column_chromatography Crude Mixture recrystallization Recrystallization purification->recrystallization Crude Solid characterization Characterization: - NMR - MS - etc. column_chromatography->characterization recrystallization->characterization end Pure Imidazo[4,5-b]pyridine characterization->end

Caption: A general workflow for the synthesis and purification of imidazo[4,5-b]pyridines.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 1H-imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method for synthesizing the 1H-imidazo[4,5-b]pyridine core is through the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as a carboxylic acid or an aldehyde.[1] This reaction is typically performed under acidic conditions or at elevated temperatures to facilitate cyclization.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: The main challenges during the scale-up synthesis include:

  • Low Yields: Incomplete reactions, side product formation, or degradation of starting materials and products can lead to lower than expected yields.[1]

  • Regioisomer Formation: The use of unsymmetrical diaminopyridine precursors can lead to the formation of regioisomers, which often have very similar physical and chemical properties, making their separation difficult.[1]

  • Purification Difficulties: Removing impurities and separating regioisomers on a larger scale can be challenging and may require optimization of chromatographic conditions.[1]

  • Heat and Mass Transfer: Inadequate mixing and temperature control in larger reactors can affect reaction kinetics and lead to the formation of impurities.

Q3: How can the formation of regioisomers be controlled or addressed during the synthesis?

A3: While completely preventing regioisomer formation can be difficult, several strategies can be employed. Modifying the substituents on the starting materials may influence the regioselectivity of the reaction.[1] Post-synthesis, a robust purification method, such as preparative High-Performance Liquid Chromatography (HPLC), is crucial for separating the desired isomer.[1]

Q4: What analytical techniques are recommended for confirming the structure of the final product and its purity?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination and purity assessment. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for confirming the correct regioisomer.[1] For purity analysis, HPLC and LC-MS are standard methods.

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature.[1]
Suboptimal Reaction ConditionsExperiment with different catalysts, solvents, or reagent stoichiometry to optimize the reaction. A design of experiments (DoE) approach can be beneficial for systematically exploring the reaction space.
Degradation of Starting Material or ProductEnsure the use of high-purity, dry reagents and solvents. If the starting materials or product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]
Inefficient PurificationEvaluate and optimize the purification method. If using column chromatography, experiment with different solvent systems or stationary phases.[1] For challenging separations, consider preparative HPLC.
Issue 2: Poor Separation of Regioisomers
Possible Cause Suggested Solution
Inadequate Chromatographic ResolutionOptimize the HPLC method by adjusting the mobile phase composition, gradient slope, and flow rate.[1] Screening different column stationary phases (e.g., C18, phenyl-hexyl) may also improve separation.
Co-elution with ImpuritiesEnsure the crude product is sufficiently pure before attempting fine separation of regioisomers. An initial purification step, such as recrystallization or a flash chromatography "plug," may be necessary.
Overloading on the ColumnOn a preparative scale, overloading the column can significantly decrease resolution. Determine the optimal loading capacity for your column and method.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

This protocol is a generalized procedure based on the condensation of 5-bromo-2,3-diaminopyridine with acetic acid.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Acetic Acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2,3-diaminopyridine and acetic acid.

  • Reaction: Slowly add polyphosphoric acid to the mixture while monitoring the internal temperature. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Chromatographic Separation of Regioisomers

This protocol provides a general guideline for separating regioisomers using HPLC.

System: Preparative HPLC system with a suitable reverse-phase column (e.g., C18).

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient Elution:

  • Develop a gradient elution method at an analytical scale first to achieve baseline separation of the isomers.

  • A typical starting point could be a linear gradient from 5-95% Mobile Phase B over 20-30 minutes.[1]

  • Optimize the gradient based on the initial separation to maximize resolution.

  • Once an effective analytical separation is achieved, scale up the method to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of related imidazo[4,5-b]pyridine derivatives. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Starting MaterialsReagent/ConditionsProductYield (%)Reference
6-Bromo-2,3-diaminopyridine and BenzaldehydeDMSO, Na2S2O56-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine91.4[2]
5-bromo-2,3-diaminopyridine and benzaldehydep-benzoquinone5-bromo-2-phenylimidazo[4,5-b]pyridine46[3]
N-methyl-5-bromo-2,3-diaminopyridine and benzaldehydep-benzoquinoneN3-methyl-5-bromo-2-phenylimidazo[4,5-b]pyridine86[3]

Visualizations

Scale_Up_Synthesis_Workflow Start Starting Materials (5-bromo-2,3-diaminopyridine, Acetic Acid) Reaction Condensation & Cyclization (e.g., with PPA) Start->Reaction Quench Reaction Quench & Neutralization Reaction->Quench Extraction Product Extraction (e.g., Ethyl Acetate) Quench->Extraction Crude_Purification Crude Purification (e.g., Column Chromatography) Extraction->Crude_Purification Analysis Purity & Isomer Check (HPLC, LC-MS) Crude_Purification->Analysis Prep_HPLC Preparative HPLC (Isomer Separation) Analysis->Prep_HPLC Isomers Present Final_Product Final Product: This compound Analysis->Final_Product Pure Product Prep_HPLC->Final_Product

Caption: Workflow for the scale-up synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield Detected Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Complete Complete Check_Completion->Complete Extend_Time_Temp Extend Reaction Time or Increase Temp Incomplete->Extend_Time_Temp Check_Purity Assess Purity of Starting Materials Complete->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Purify_Reagents Purify/Source High- Purity Reagents Impure->Purify_Reagents Optimize_Purification Optimize Purification Method Pure->Optimize_Purification

Caption: Troubleshooting decision tree for addressing low yield issues in the synthesis.

References

Technical Support Center: Characterization of Impurities in 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Q: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I identify them?

A: Unexpected peaks can originate from starting materials, reagents, intermediates, byproducts, or degradation products. A systematic approach is necessary for their identification.

Initial Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to rule out system contamination.

  • Starting Material and Reagent Analysis: Inject solutions of the key starting materials and reagents used in the synthesis to check for their retention times.

  • Stress Testing: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a pure sample of this compound. This can help to purposefully generate degradation products and identify them.

Advanced Analysis:

If the initial steps do not identify the peaks, hyphenated techniques are recommended.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for obtaining the molecular weight of the impurities. The mass-to-charge ratio (m/z) can provide a preliminary identification.[1][2][3][4]

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • LC-MS/MS (Tandem Mass Spectrometry): Can be used to fragment the impurity ions, providing structural information.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolation of the impurity followed by 1D and 2D NMR analysis can provide definitive structural elucidation.[1][5]

Workflow for Impurity Identification

cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Advanced Analysis cluster_3 Outcome start Unexpected Peak in HPLC blank Run Blank Injection start->blank reagents Analyze Starting Materials/ Reagents start->reagents stress Forced Degradation Study start->stress lcms LC-MS Analysis (Molecular Weight) blank->lcms If peak persists reagents->lcms If retention times do not match stress->lcms Compare degradation profile hrms HRMS Analysis (Elemental Composition) lcms->hrms msms LC-MS/MS Analysis (Structural Fragments) hrms->msms nmr Isolate and Perform NMR (Definitive Structure) msms->nmr identified Impurity Identified nmr->identified

Caption: Workflow for the identification of unknown impurities.

Issue 2: Poor Resolution Between the Main Peak and an Impurity

Q: I am struggling to achieve baseline separation between the this compound peak and a closely eluting impurity. What can I do?

A: Co-elution is a common issue, especially with structurally similar impurities like regioisomers. Method development and optimization are key to improving resolution.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa).

    • pH: Adjust the pH of the aqueous phase. The ionization state of the analyte and impurities can significantly affect retention.

  • Adjust Gradient Profile: If using a gradient method, decrease the slope of the gradient in the region where the peaks of interest elute.

  • Change Stationary Phase: Use a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18).

  • Temperature: Varying the column temperature can alter selectivity and improve separation.

  • Flow Rate: Decreasing the flow rate can increase efficiency and may improve resolution.

Table 1: Example of Method Development for Improved Resolution

ParameterMethod 1 (Initial)Method 2 (Optimized)Observation
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmNo Change
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.5pH adjustment
Mobile Phase B AcetonitrileAcetonitrileNo Change
Gradient 5-95% B in 20 min10-40% B in 30 minShallower gradient
Flow Rate 1.0 mL/min0.8 mL/minReduced flow rate
Resolution 1.22.1Significant improvement

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A: Based on common synthetic routes, the following impurities are plausible:

  • Unreacted Starting Materials: Such as 5-bromo-6-methylpyridine-2,3-diamine.

  • Intermediates: Incomplete cyclization can leave reaction intermediates.

  • Byproducts from Side Reactions: Depending on the specific reagents used.

  • Regioisomers: The formation of regioisomers is a common challenge in the synthesis of imidazo[4,5-b]pyridines.[5] For instance, if a substituent is introduced on the imidazole nitrogen, it could attach at different positions.

Potential Impurity Structures

cluster_impurities Potential Impurities main This compound (Target Molecule) start_mat Starting Material: 5-bromo-6-methylpyridine-2,3-diamine main->start_mat Incomplete Reaction regioisomer Regioisomer: 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine main->regioisomer Isomerization dehalogenated Degradation Product: 5-methyl-1H-imidazo[4,5-b]pyridine main->dehalogenated Dehalogenation oxidized Oxidation Product: N-oxide derivative main->oxidized Oxidation

Caption: Potential impurities related to the target molecule.

Q2: How can I quantify the impurities once they are identified?

A: Impurity quantification is typically performed using a validated HPLC-UV method.

  • Relative Response Factor (RRF): If a reference standard for the impurity is available, its response factor relative to the main compound can be determined and used for quantification.

  • Area Percent Normalization: If a reference standard for the impurity is not available, the impurity level can be estimated using the peak area percentage, assuming the response factor is the same as the main compound (RRF = 1.0). This is a less accurate but often used method for reporting low-level impurities.

Table 2: Example of Impurity Quantification Data

Impurity NameRetention Time (min)Peak AreaArea %RRFCorrected %
Starting Material4.215,0000.051.20.06
Regioisomer8.930,0000.101.00.10
Unknown Impurity 111.59,0000.031.0 (assumed)0.03
Main Compound 8.5 29,946,000 99.82 1.0 99.81

Q3: What are the regulatory guidelines for reporting impurities in active pharmaceutical ingredients (APIs)?

A: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity control.[1]

  • ICH Q3A(R2): This guideline specifies the thresholds for reporting, identification, and qualification of impurities in new drug substances.

    • Reporting Threshold: The level at or above which an impurity must be reported.

    • Identification Threshold: The level at or above which an impurity must be identified.

    • Qualification Threshold: The level at or above which an impurity's safety must be justified.

These thresholds are dependent on the maximum daily dose of the drug.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 10
      30 70
      35 90
      40 10

      | 45 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Sample Solution: Prepare the sample as described in the HPLC-UV method, but use LC-MS grade solvents.

  • Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of phosphate buffers, which are not compatible with mass spectrometry. A common mobile phase would be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Concentration: Ensure the sample concentration is appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL.

Troubleshooting Logic Diagram

start Problem with Impurity Characterization q1 What is the issue? start->q1 unknown_peak Unknown Peak in Chromatogram q1->unknown_peak Unknown Peak poor_resolution Poor Peak Resolution q1->poor_resolution Poor Resolution quant_issue Quantification Issues q1->quant_issue Quantification sol_unknown Follow Impurity Identification Workflow: - Blank/Reagent Injections - Stress Studies - LC-MS, HRMS, NMR unknown_peak->sol_unknown sol_resolution Optimize HPLC Method: - Mobile Phase (pH, organic) - Gradient Profile - Column Selectivity - Temperature/Flow Rate poor_resolution->sol_resolution sol_quant Develop Validated Method: - Use Reference Standards - Determine RRFs - If no standard, use area % with caution quant_issue->sol_quant

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

Comparative Biological Activities of Substituted 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, structurally analogous to purines, have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers and drug development professionals in this area.

Anticancer Activity: Targeting Key Cellular Kinases

A significant body of research has focused on the anticancer properties of these derivatives, with many exhibiting potent inhibitory activity against crucial protein kinases involved in cell cycle regulation and proliferation.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

Several novel this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. A study detailing the design and synthesis of such compounds reported significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[1] Compounds showing noteworthy anticancer activity also demonstrated remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM, comparable to the established drug sorafenib (IC50 = 0.76 μM).[1]

Aurora Kinase Inhibition:

The imidazo[4,5-b]pyridine core is also a key pharmacophore for the development of Aurora kinase inhibitors.[3][4][5][6] Aurora kinases are essential for mitotic progression, and their dysregulation is a common feature in many cancers. Optimization studies have led to the identification of highly potent inhibitors of Aurora-A, -B, and -C. For instance, compound 51 (CCT137690) demonstrated IC50 values of 0.015 μM, 0.025 μM, and 0.019 μM for Aurora-A, Aurora-B, and Aurora-C, respectively.[3] This compound also showed high oral bioavailability and in vivo efficacy in inhibiting the growth of SW620 colon carcinoma xenografts.[3]

Comparative Antiproliferative Activity

The antiproliferative effects of various substituted this compound derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the IC50 values for selected compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Target(s)Reference
Compound IXNot specified in abstractMCF-70.85CDK9[2]
Compound VIIINot specified in abstractMCF-70.92CDK9[2]
Compound INot specified in abstractMCF-7Significant ActivityCDK9[1]
Compound VIIcNot specified in abstractHCT116Remarkable ActivityCDK9[1]
Compound 513-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazoleSW620Growth Inhibition (in vivo)Aurora Kinases[3]
Compound 82-(4-cyanophenyl)HeLa, SW620, HepG21.8 - 3.2Not specified[7]
Compound 102-(4-amidinophenyl)HeLa, SW620Strong ActivityNot specified[7]
Compound 142-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)Colon Carcinoma0.7Not specified[7]

Antimicrobial and Antiviral Activities

Beyond their anticancer potential, these derivatives have also been explored for their efficacy against microbial and viral pathogens.

Antitubercular Activity:

Certain 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis.[8] These compounds are proposed to act as inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

Antiviral Activity:

A study investigating the biological activity of amidino-substituted imidazo[4,5-b]pyridines revealed antiviral properties.[7] Specifically, a bromo-substituted derivative with an unsubstituted phenyl ring at position 2 (compound 7) showed selective activity against Respiratory Syncytial Virus (RSV) with an EC50 of 21.0 μM.[7] Another compound, a para-cyano-substituted derivative (compound 17), also exhibited moderate activity against RSV.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK9/cyclin T1, Aurora A) is expressed and purified. A suitable substrate peptide or protein is prepared in assay buffer.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is typically initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms of action and experimental processes, the following diagrams are provided.

CDK9_Inhibition_Pathway cluster_0 Imidazo[4,5-b]pyridine_derivative Imidazo[4,5-b]pyridine_derivative CDK9/Cyclin T1 CDK9/Cyclin T1 Imidazo[4,5-b]pyridine_derivative->CDK9/Cyclin T1 Inhibits Apoptosis Apoptosis Imidazo[4,5-b]pyridine_derivative->Apoptosis Promotes RNA_Poly_II_Ser2 RNA_Poly_II_Ser2 RNA_Polymerase_II RNA_Polymerase_II Phosphorylation Phosphorylation RNA_Polymerase_II->Phosphorylation Phosphorylates Ser2 Transcription_Elongation Transcription_Elongation Phosphorylation->Transcription_Elongation Anti-apoptotic_Proteins (e.g., Mcl-1) Anti-apoptotic_Proteins (e.g., Mcl-1) Transcription_Elongation->Anti-apoptotic_Proteins (e.g., Mcl-1) Anti-apoptotic_Proteins (e.g., Mcl-1)->Apoptosis Inhibits

Caption: CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridine Derivatives.

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Imidazo[4,5-b]pyridine Derivatives (Varying Conc.) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

References

A Comparative Guide to the Efficacy of Imidazo[4,5-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors for therapeutic use. Its structural similarity to purine enables it to effectively target the ATP-binding site of a wide range of kinases, leading to the modulation of critical cellular signaling pathways. This guide provides a comparative analysis of the efficacy of various imidazo[4,5-b]pyridine derivatives, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Data Presentation: Comparative Efficacy of Imidazo[4,5-b]pyridine Kinase Inhibitors

The following tables summarize the in vitro efficacy of selected imidazo[4,5-b]pyridine kinase inhibitors against various kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget Kinase(s)IC50 / Kd (nM)Reference
Aurora Kinase Inhibitors
CCT137690Aurora A, Aurora B, Aurora CIC50: 15 (A), 25 (B), 19 (C)[1]
Compound 31Aurora A, Aurora B, Aurora CIC50: 42 (A), 198 (B), 227 (C)[2]
FLT3 Kinase Inhibitors
Compound 27eFLT3, Aurora A, Aurora BKd: 6.2 (FLT3), 7.5 (A), 48 (B)[1]
FLT3-ITD, FLT3(D835Y)Kd: 38 (ITD), 14 (D835Y)[1]
TrkA Kinase Inhibitors
Compound 2cTrkAIC50 < 100[3]
CDK9 Inhibitors
Compound ICDK9IC50 = 1.32 µM[4]
Compound IXCDK9IC50 = 0.63 µM[4]

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 / IC50 (µM)Reference
CCT137690SW620Colon CarcinomaNot explicitly stated, but showed in vivo efficacy[5]
Compound 27eMV4-11Acute Myeloid LeukemiaGI50 = 0.291[1]
HCT116Colon CarcinomaGI50 = 0.300[1]
Compound IMCF-7Breast CancerNot specified[4]
HCT116Colon CancerNot specified[4]
Compound IXMCF-7Breast CancerNot specified[4]
HCT116Colon CancerNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Kinase Activity Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (imidazo[4,5-b]pyridine derivative)

  • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (luminometer, scintillation counter, or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a microplate, add the kinase, its substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to kinase activity.[6]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Cell Viability Assay (GI50 Determination)

This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • Opaque-walled multiwell plates (e.g., 96-well)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[8][10]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[8][10]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration. Determine the GI50 value from the resulting dose-response curve.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by imidazo[4,5-b]pyridine kinase inhibitors and a general workflow for inhibitor screening.

Aurora_Kinase_Pathway cluster_0 Mitosis cluster_1 Aurora Kinase Regulation G2/M Transition G2/M Transition Aurora_A Aurora A G2/M Transition->Aurora_A Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora B Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT5 STAT5 Pathway Dimerization->STAT5 Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation STAT5->Cell_Proliferation Inhibitor Imidazo[4,5-b]pyridine FLT3 Inhibitor Inhibitor->Dimerization Inhibition

Figure 2: FLT3 Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (Imidazo[4,5-b]pyridines) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Potent_Hits Identify Potent Hits Biochemical_Assay->Potent_Hits Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) Potent_Hits->Cell_Based_Assay Potent Compounds Lead_Optimization Lead Optimization Potent_Hits->Lead_Optimization Inactive/ Non-selective Active_Compounds Identify Cellularly Active Compounds Cell_Based_Assay->Active_Compounds Active_Compounds->Lead_Optimization Active Compounds Lead_Optimization->Biochemical_Assay Iterative Improvement End Preclinical Candidate Lead_Optimization->End

Figure 3: General Workflow for Kinase Inhibitor Screening.

References

In Vitro Efficacy of 6-Bromo-5-Methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine derivatives and related analogues, focusing on their potential as anticancer agents. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Comparative Analysis of Anticancer Activity

Derivatives of the 6-bromo-1H-imidazo[4,5-b]pyridine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The presence of the bromine atom at the 6th position is often associated with enhanced potency. While comprehensive data on a wide array of "5-methyl" substituted derivatives is limited in publicly available literature, the data on closely related 6-bromo-imidazo[4,5-b]pyridine derivatives provide valuable insights into the structure-activity relationship of this class of compounds.

The primary mechanism of action for many of these derivatives involves the inhibition of key cellular kinases, particularly Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 disrupts transcriptional regulation, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

Below is a summary of the reported in vitro anticancer activities of various 6-bromo-1H-imidazo[4,5-b]pyridine derivatives against several cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX) MCF-7 (Breast Adenocarcinoma)0.85
HCT116 (Colon Carcinoma)1.05
Imidazo[4,5-b]pyridine Derivative (Compound VIII) MCF-7 (Breast Adenocarcinoma)0.92
HCT116 (Colon Carcinoma)1.12
Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl at position 2 (Compound 8) HeLa (Cervical Cancer), SW620 (Colon Adenocarcinoma), PC3 (Prostate Cancer)1.8–3.2[1]
Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted amidino group (Compound 10) SW620 (Colon Adenocarcinoma)0.4[1]
Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl amidino group (Compound 14) SW620 (Colon Adenocarcinoma)0.7[1]
Doxorubicin (Reference Drug) MCF-7 (Breast Adenocarcinoma)~1.65
Sorafenib (Reference Drug) CDK9 Inhibition0.76[2]
Various Imidazo[4,5-b]pyridine Derivatives CDK9 Inhibition0.63-1.32[2]

Key Signaling Pathway: CDK9 Inhibition

The inhibition of the CDK9/Cyclin T complex is a critical mechanism through which many imidazo[4,5-b]pyridine derivatives exert their anticancer effects. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation. The subsequent decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, shifts the cellular balance towards apoptosis, leading to cancer cell death.

CDK9_Inhibition_Pathway CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridine Derivatives cluster_0 Transcription Regulation cluster_1 Apoptosis Regulation RNA_Pol_II RNA Polymerase II Phosphorylation Phosphorylation (Ser2) RNA_Pol_II->Phosphorylation CDK9_CyclinT CDK9/Cyclin T Complex CDK9_CyclinT->Phosphorylation Activates Transcription_Elongation Transcriptional Elongation Phosphorylation->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription_Elongation->Anti_apoptotic_proteins Leads to synthesis of Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis Inhibits Imidazopyridine 6-Bromo-5-methyl-1H- imidazo[4,5-b]pyridine Derivative Imidazopyridine->CDK9_CyclinT Inhibits

Caption: Mechanism of apoptosis induction via CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash them with cold PBS, and resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Experimental_Workflow In Vitro Anticancer Screening Workflow Start Start: Synthesized Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Treat with IC50 conc. Mechanism_Study Mechanism of Action (e.g., Western Blot for CDK9 pathway proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison Mechanism_Study->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: A typical workflow for the in vitro screening of anticancer compounds.

References

"structure-activity relationship (SAR) of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors and Antiproliferative Agents

The 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This has led to the development of numerous analogs with a wide range of biological activities, most notably as inhibitors of protein kinases and as cytotoxic agents against cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 6-bromo-imidazo[4,5-b]pyridine analogs, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Structure-Activity Relationship Analysis

The biological activity of 6-bromo-imidazo[4,5-b]pyridine analogs is significantly influenced by the nature and position of substituents on the heterocyclic core. Key positions for modification include the N1 and N3 positions of the imidazole ring, the C2 position, and the C7 position of the pyridine ring.

Substituents at the C2 Position: The C2 position is a crucial point for modification, often accommodating aryl or heteroaryl groups that can interact with the ATP-binding site of protein kinases. For instance, the presence of a phenyl group at C2 is a common feature in many active compounds. Further substitution on this phenyl ring can modulate activity.

Substituents at the C7 Position: Modifications at the C7 position with bulky and flexible groups, such as piperazine derivatives, have been shown to enhance potency, particularly in the context of Aurora kinase inhibition. These substituents can extend into solvent-exposed regions of the kinase active site, providing additional binding interactions.

N-alkylation: Alkylation of the imidazole nitrogen can influence the physicochemical properties of the compounds, such as solubility and membrane permeability, which in turn affects their biological activity. For example, N-methylation has been observed to decrease antiproliferative activity in some series of compounds.[1]

Quantitative Comparison of Analog Performance

The following tables summarize the in vitro biological activities of selected 6-bromo-imidazo[4,5-b]pyridine analogs and related derivatives.

Table 1: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs

CompoundStructureAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
CCT137690 (51) 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole0.015 ± 0.003[2][3]0.025[2][3]0.019[2][3]

Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs

CompoundStructureCell LineGI50 (µM)
27e Structure not fully specified in snippetsHCT116 (colon carcinoma)0.300[4]
MOLM-13 (AML)0.104[4]
MV4-11 (AML)0.291[4]
10 Unsubstituted amidino groupColon Carcinoma0.4[1]
14 2-imidazolinyl amidino groupColon Carcinoma0.7[1]
13 p-hydroxy substituted N-unsubstitutedVarious cancer cell lines1.45 - 4.25[5]
19 p-hydroxy substituted N-methylVarious cancer cell lines1.45 - 4.25[5]

Table 3: Cellular Biomarker Modulation by Imidazo[4,5-b]pyridine Analogs

CompoundBiomarkerCell LineIC50 (µM)
27e Aurora-A autophosphorylation at T288HeLa (cervical cancer)0.030[4]
Histone H3 phosphorylation at S10 (Aurora-B)HeLa (cervical cancer)0.148[4]

Experimental Protocols

Aurora Kinase Inhibition Assay: The inhibitory activity of compounds against Aurora kinases is typically determined using a radiometric or fluorescence-based assay. A general procedure involves the incubation of the recombinant kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), and radiolabeled ATP (e.g., [γ-33P]ATP) in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a controlled temperature and then stopped. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based Antiproliferative Assays: The antiproliferative activity of the compounds is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). For the MTT assay, the MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the solubilized formazan is measured, which is proportional to the number of viable cells. For the SRB assay, cells are fixed and stained with SRB dye, which binds to cellular proteins. The absorbance of the solubilized dye is measured. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are then determined.

Visualizing Key Relationships

The following diagrams illustrate important concepts related to the SAR of these compounds.

SAR_Summary cluster_C2 C2 Position cluster_C7 C7 Position cluster_N1_N3 N1/N3 Positions Core 6-Bromo-imidazo[4,5-b]pyridine Core C2 Aryl/Heteroaryl Substitution (e.g., Phenyl) Core->C2 Modulates Target Affinity C7 Bulky/Flexible Groups (e.g., Piperazine derivatives) Core->C7 Enhances Potency N_Alkylation N-Alkylation (e.g., Methylation) Core->N_Alkylation Affects Physicochemical Properties Activity Biological Activity (Kinase Inhibition, Cytotoxicity) C2->Activity C7->Activity N_Alkylation->Activity

Caption: Key modification points on the imidazo[4,5-b]pyridine core.

Experimental_Workflow start Compound Synthesis kinase_assay In vitro Kinase Inhibition Assay (e.g., Aurora Kinase) start->kinase_assay cell_assay Cell-based Antiproliferative Assay (e.g., MTT, SRB) start->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis biomarker_assay Cellular Biomarker Modulation Assay cell_assay->biomarker_assay cell_assay->sar_analysis biomarker_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for SAR studies of imidazo[4,5-b]pyridines.

References

A Comparative Guide to 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds in drug discovery. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine against other prominent heterocyclic scaffolds—pyridine, pyrimidine, quinoline, and indole—with a focus on their application in anticancer drug design.

Introduction to Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are fundamental building blocks in the design of new drugs. Over 85% of all biologically active compounds contain a heterocyclic ring system. The inclusion of heteroatoms and the overall ring architecture influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

This compound belongs to the imidazopyridine class of heterocycles, which are known for their structural similarity to purines, allowing them to interact with a variety of biological targets. This scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.

This guide will compare the preclinical in vitro performance of this compound and its derivatives with other key heterocyclic scaffolds.

Quantitative Performance Analysis: In Vitro Anticancer Activity

The antitumor activity of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of cell viability, is a key metric for this assessment. The following tables summarize the IC50 values for representative derivatives of each heterocyclic scaffold against common cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, incubation times, and specific assay protocols can vary. This data is intended to provide a general performance benchmark.

Table 1: Comparative IC50 Values (in µM) of Imidazo[4,5-b]pyridine and Pyridine Derivatives

Compound ClassDerivative/CompoundHeLa (Cervical Cancer) IC50 (µM)SW620 (Colorectal Cancer) IC50 (µM)Reference(s)
Imidazo[4,5-b]pyridine 6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine1.8 - 3.21.8 - 3.2
Pyridine Pyridine-urea derivative 8b--
Pyridine Pyridine-urea derivative 8e--

Table 2: Comparative IC50 Values (in µM) of Imidazo[4,5-b]pyridine, Pyrimidine, Quinoline, and Indole Derivatives against Breast and Colon Cancer Cell Lines

Compound ClassDerivative/CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference(s)
Imidazo[4,5-b]pyridine Compound IX0.851.05
Imidazo[4,5-b]pyridine Compound VIII0.921.12
Pyrimidine Indazol-pyrimidine 4f1.629-
Pyrimidine Indazol-pyrimidine 4i1.841-
Quinoline Quinoline-chalcone 12e5.215.34
Indole Indole-based Bcl-2 inhibitor U2Sub-micromolar-
Indole Indole-based Tyrphostin 2a-<1 (wildtype)
Standard Drug Doxorubicin~1.93-
Standard Drug Paclitaxel~0.064~0.00246

Mechanism of Action: Targeting the CDK9 Signaling Pathway

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action releases RNAPII from promoter-proximal pausing, a critical step for the productive elongation of transcription for a multitude of genes, including many proto-oncogenes

Navigating the Antimicrobial Landscape of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a paramount challenge in modern medicine. Among the myriad of heterocyclic compounds under investigation, derivatives of the imidazo[4,5-b]pyridine scaffold have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine derivatives, offering a synthesis of available experimental data, detailed methodologies for key assays, and a look into their potential mechanism of action.

Performance Comparison: Antimicrobial Activity

While specific quantitative antimicrobial data for this compound derivatives remains limited in the reviewed literature, studies on closely related 6-bromo-imidazo[4,5-b]pyridine analogues provide valuable insights into their potential efficacy. The following tables summarize the available data on the antimicrobial activity of these related compounds against a panel of bacterial and fungal strains. It is important to note that the presence of a methyl group at the C5 position has been suggested to enhance antibacterial activity, indicating that the 5-methyl derivatives could exhibit improved potency.

Table 1: Antibacterial Activity of 6-bromo-1H-imidazo[4,5-b]pyridine Derivatives (MIC in µM)

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivatives>64>64[1]
Bromo-substituted derivative with 2-imidazolinyl group at phenyl ring-32[1]
Reference Antibiotics
Ampicillin--[1]
Ciprofloxacin--[1]
Meropenem--[1]

Note: A lower MIC value indicates greater antimicrobial activity. Data presented is for closely related compounds due to the absence of specific data for this compound derivatives.

Table 2: Antifungal Activity of 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine Derivatives

Due to a lack of specific data for this compound derivatives, a direct comparison of antifungal activity is not currently possible. However, broader studies on imidazo[4,5-b]pyridine derivatives suggest potential antifungal properties that warrant further investigation for this specific substitution pattern.

Unveiling the Mechanism: Potential Inhibition of Dihydrofolate Reductase

While the precise molecular targets of this compound derivatives are still under investigation, a plausible mechanism of action for the broader class of imidazo[4,5-b]pyridines is the inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis. Inhibition of this enzyme disrupts DNA synthesis and repair, ultimately leading to microbial cell death. Molecular docking studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have suggested potential interactions with the active site of DHFR.[2]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA Synthesis & Repair Nucleotide->DNA CellDeath Microbial Cell Death DNA->CellDeath Derivative 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine derivative Derivative->DHFR Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Inoculum Prepare standardized microbial inoculum Plates Prepare Mueller-Hinton Agar (MHA) plates Inoculum->Plates Lawn Inoculate MHA plates to create a bacterial lawn Plates->Lawn Wells Create wells in the agar Lawn->Wells AddCompound Add test compound solution to wells Wells->AddCompound Incubate Incubate plates AddCompound->Incubate Measure Measure the zone of inhibition (mm) Incubate->Measure Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results SerialDilution Perform serial dilutions of the test compound in a 96-well plate Inoculate Inoculate wells with the microbial suspension SerialDilution->Inoculate Inoculum Prepare standardized microbial inoculum Inoculum->Inoculate Incubate Incubate the 96-well plate Inoculate->Incubate DetermineMIC Determine the MIC by observing the lowest concentration with no visible growth Incubate->DetermineMIC

References

A Comparative Guide to Cytotoxicity Assays for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays applicable to the study of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine compounds and their analogs. The information presented is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this promising class of heterocyclic compounds, which have demonstrated significant potential as anticancer agents.

The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a variety of biological targets.[1] Derivatives of this scaffold have shown promise in the inhibition of cancer cell proliferation, often through the targeted inhibition of critical cellular pathways such as Cyclin-Dependent Kinase 9 (CDK9).[2][3] This guide will delve into the cytotoxic profiles of these compounds, the methodologies used to assess their activity, and the underlying mechanisms of action.

Comparative Anticancer Activity

While specific cytotoxic data for this compound is not extensively available in the public domain, studies on closely related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown prominent anticancer activity against breast cancer cell lines such as MCF-7 and BT-474.[4][5] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazo[4,5-b]pyridine derivatives against several human cancer cell lines, providing a comparative perspective on their potency.

Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX) MCF-7 (Breast)0.85[2]
HCT116 (Colon)1.05[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) MCF-7 (Breast)0.92[2]
HCT116 (Colon)1.12[2]
6-bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridine HeLa (Cervical)1.8[6]
SW620 (Colon)3.2[6]
HCT116 (Colon)Not Specified
6-bromo-2-(phenyl)-3H-imidazo[4,5-b]pyridine HeLa (Cervical)>10[6]
SW620 (Colon)>10[6]
HCT116 (Colon)Not Specified
Doxorubicin (Standard of Care) MCF-7 (Breast)~1.65[2]
Paclitaxel (Standard of Care) MCF-7 (Breast)~0.064[2]
HCT116 (Colon)~0.00246[2]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Key Cytotoxicity Assays: A Comparative Overview

The evaluation of the cytotoxic potential of novel compounds like this compound derivatives relies on a variety of in vitro assays. Each assay has its own principle, advantages, and limitations. The most commonly employed assays are detailed below.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]Well-established, cost-effective, and suitable for high-throughput screening.The formazan product is insoluble and requires a solubilization step, which can introduce errors.[8]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium upon loss of membrane integrity.[9]Non-destructive to the remaining cells, allowing for multiplexing with other assays. Reflects irreversible cell death.Can be influenced by serum LDH in the culture medium. May not detect early apoptotic events.
AlamarBlue (Resazurin) Assay Measures the reducing power of living cells to convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10]Non-toxic to cells, allowing for continuous monitoring of cell viability over time. Highly sensitive and has a broad linear range.Can be susceptible to interference from compounds that have inherent reducing or oxidizing properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[11]

Materials:

  • 96-well plates

  • Test compound (e.g., this compound derivative)

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[9]

Materials:

  • 96-well plates

  • Test compound

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

AlamarBlue (Resazurin) Assay

This fluorescent/colorimetric assay measures cell viability based on the metabolic reduction of resazurin.[6]

Materials:

  • 96-well plates

  • Test compound

  • Cancer cell lines

  • Complete cell culture medium

  • AlamarBlue reagent

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • AlamarBlue Addition: After the desired incubation period with the test compound, add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may be optimized based on the cell type and density.

  • Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (570 nm and 600 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability based on the reduction of AlamarBlue in treated cells compared to untreated controls.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanism of action of imidazo[4,5-b]pyridine compounds, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_48h Incubate for 48-72h Compound_Addition->Incubation_48h Add_Reagent Add Assay Reagent (MTT, LDH Substrate, or AlamarBlue) Incubation_48h->Add_Reagent Incubation_Assay Incubate (1-4h) Add_Reagent->Incubation_Assay Solubilization Add Solubilization Agent (for MTT assay) Incubation_Assay->Solubilization MTT Read_Plate Measure Absorbance or Fluorescence (Plate Reader) Incubation_Assay->Read_Plate LDH / AlamarBlue Solubilization->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate % Viability & IC50

Caption: General workflow for in vitro cytotoxicity assays.

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[12][13] The inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins such as Mcl-1, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.[12]

CDK9_Inhibition_Pathway Proposed Mechanism of Action: CDK9 Inhibition Imidazopyridine 6-bromo-5-methyl-1H- imidazo[4,5-b]pyridine CDK9_CyclinT CDK9/Cyclin T Complex Imidazopyridine->CDK9_CyclinT Inhibits Phosphorylation Phosphorylation CDK9_CyclinT->Phosphorylation Catalyzes RNA_Pol_II RNA Polymerase II RNA_Pol_II->Phosphorylation Transcription Transcriptional Elongation Phosphorylation->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Leads to synthesis of Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Proposed mechanism of action via CDK9 inhibition.

References

A Comparative Guide to the Synthetic Routes of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on key metrics such as reaction yields, conditions, and the nature of the starting materials. Detailed experimental protocols and a visual representation of the synthetic strategies are provided to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Acetic Acid CyclizationRoute 2: Acetaldehyde Condensation/Oxidation
Key Reagents 5-bromo-6-methylpyridine-2,3-diamine, Acetic Anhydride5-bromo-6-methylpyridine-2,3-diamine, Acetaldehyde
Reaction Conditions Reflux in acetic anhydrideHeating in water (air oxidation)
Overall Yield (Estimated) Moderate to HighModerate
Key Advantages Single-step cyclization, potentially higher yieldingMilder, aqueous reaction conditions
Key Disadvantages Requires synthesis of the diamine precursorPotential for side reactions with acetaldehyde, requires oxidation

Synthetic Route Overview

Both synthetic strategies commence with the synthesis of the key intermediate, 5-bromo-6-methylpyridine-2,3-diamine. This precursor is then subjected to different cyclization conditions to afford the target molecule.

Synthetic_Routes cluster_precursor Precursor Synthesis cluster_route1 Route 1: Acetic Acid Cyclization cluster_route2 Route 2: Acetaldehyde Condensation A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Bromination C 5-Bromo-6-methyl-2-nitraminopyridine B->C Nitration D 5-Bromo-6-methyl-3-nitro-2-aminopyridine C->D Rearrangement E 5-bromo-6-methylpyridine-2,3-diamine D->E Reduction F This compound E->F Cyclization H This compound E->H Condensation & Oxidation G Acetic Anhydride G->F I Acetaldehyde I->H

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Precursor Synthesis: 5-bromo-6-methylpyridine-2,3-diamine

This procedure is adapted from the synthesis of similar 2,3-diaminopyridines.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

Commercially available 2-amino-6-methylpyridine is brominated. A general procedure for the bromination of 2-aminopyridine involves reaction with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Step 2: Synthesis of 5-Bromo-6-methyl-3-nitro-2-aminopyridine

The 2-amino-5-bromo-6-methylpyridine is then nitrated. A common method for the nitration of aminopyridines is the use of a mixture of sulfuric acid and nitric acid at low temperatures.[1]

Step 3: Synthesis of 5-bromo-6-methylpyridine-2,3-diamine

The nitro group of 5-bromo-6-methyl-3-nitro-2-aminopyridine is reduced to an amine. A standard method for this reduction is the use of iron powder in acetic acid or catalytic hydrogenation.[1]

Route 1: Acetic Acid Cyclization

This route utilizes acetic anhydride to form the imidazole ring.

Procedure:

  • To a solution of 5-bromo-6-methylpyridine-2,3-diamine (1 equivalent) in acetic acid, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Route 2: Acetaldehyde Condensation and Oxidation

This method involves the condensation of the diamine with acetaldehyde followed by in-situ air oxidation.

Procedure:

  • Suspend 5-bromo-6-methylpyridine-2,3-diamine (1 equivalent) in water.

  • Add acetaldehyde (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir vigorously to ensure sufficient aeration for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

References

Validating the Mechanism of Action of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inhibitors based on the 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine scaffold, focusing on their mechanism of action as potent modulators of the Transforming Growth Factor-β (TGF-β)-activated kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and fibrotic disease pathways, making it a key therapeutic target. This document outlines the signaling cascade, compares key inhibitors, and provides detailed experimental protocols for validating their efficacy and mechanism.

The Central Role of TAK1 in Cellular Signaling

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial mediator of signals from proinflammatory cytokines such as tumor necrosis factor (TNF) and TGF-β.[1][2] Upon stimulation, TAK1 activates downstream signaling cascades, including the nuclear factor-κB (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] These pathways play a significant role in inflammation, immune responses, apoptosis, and cell survival.[2] Dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders.[2][4]

The TGF-β signaling pathway, in which TAK1 plays a pivotal role, can be activated through both Smad-dependent and Smad-independent pathways.[1][3] In the Smad-independent pathway, TGF-β stimulation leads to the activation of TAK1, which in turn phosphorylates and activates downstream kinases like MKK3/4/6, ultimately leading to the activation of p38 and JNK.[3][5]

TAK1_Signaling_Pathway TGFB TGF-β TBR TGF-β Receptor (TβRI/TβRII) TGFB->TBR TNFR TNF Receptor TRAF6 TRAF6 TNFR->TRAF6 TBR->TRAF6 TAB1_2 TAB1/TAB2 TRAF6->TAB1_2 TAK1 TAK1 TAB1_2->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK NFkB NF-κB IKK_complex->NFkB Transcription Gene Transcription (Inflammation, Fibrosis, Cell Survival) p38->Transcription JNK->Transcription NFkB->Transcription

Figure 1. Simplified TAK1 signaling pathway activated by TGF-β and TNF.

Comparative Analysis of TAK1 Inhibitors

Several small molecule inhibitors targeting TAK1 have been developed and characterized. This section compares the performance of key inhibitors, including those with the imidazo[4,5-b]pyridine scaffold and other well-studied compounds.

Inhibitor NameScaffold/ClassPotency (IC50/Ki)SelectivityKey CharacteristicsReference(s)
HS-276 Imidazo[4,5-b]pyridine derivativeKi = 2.5 nMHighly selective for TAK1. Minimal inhibition of IRAK4 and other kinases.Orally bioavailable (>95%). Well-tolerated in vivo.[5][6]
5Z-7-Oxozeaenol Resorcylic lactonePotent TAK1 inhibitorNon-selective. Inhibits multiple other kinases (e.g., MEKs, PDGFRs). Covalently binds to a cysteine residue.Widely used as a tool compound but limited therapeutic potential due to off-target effects.[4][7][8]
Takinib Not specifiedNot specifiedSelective for TAK1.Predecessor to HS-276, used to develop more selective and bioavailable inhibitors.[5][7]
NG-25 Not specifiedIC50 = 22 nM (for TAK1 and MAP4K2)Dual inhibitor of TAK1 and MAP4K2.Type II inhibitor, binding to the DFG-out conformation of the kinase.[7][9]

Experimental Protocols for Validating Inhibitor Mechanism of Action

Validating the mechanism of action of novel TAK1 inhibitors requires a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity.

Methodology:

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™) can be used. The assay measures the phosphorylation of a substrate peptide by recombinant TAK1 enzyme.

  • Reagents: Recombinant human TAK1/TAB1 complex, biotinylated substrate peptide (e.g., myelin basic protein), ATP, assay buffer, and the test inhibitor.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 384-well plate, add the TAK1/TAB1 enzyme, substrate peptide, and the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagent).

    • Read the signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the inhibitor's effect on the TAK1 signaling cascade in a cellular context.

Methodology:

  • Principle: Western blotting is used to detect the phosphorylation status of key downstream proteins such as p38, JNK, and IKKα/β.

  • Cell Lines: Use a relevant cell line that responds to TAK1 stimulation, such as THP-1 macrophages or fibroblast cell lines.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TGF-β1 or LPS, for a short period (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-IKKα/β, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Co-Immunoprecipitation (Co-IP) for Target Engagement

Objective: To confirm the direct interaction between the inhibitor and TAK1 within the cell.

Methodology:

  • Principle: This technique is used to pull down the target protein (TAK1) and identify its binding partners, including covalently or tightly bound inhibitors. A biotinylated version of the inhibitor can be particularly useful.

  • Procedure:

    • Treat cells with a biotinylated version of the inhibitor or the unlabeled inhibitor.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with streptavidin-agarose beads (for biotinylated inhibitor) or with an anti-TAK1 antibody followed by Protein A/G agarose beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using an anti-TAK1 antibody.

  • Data Analysis: The presence of a band corresponding to TAK1 in the eluate confirms the interaction between the inhibitor and the target protein.

Cytokine Secretion Assay

Objective: To measure the functional downstream effect of TAK1 inhibition on the production of inflammatory cytokines.

Methodology:

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of a specific cytokine (e.g., TNF-α, IL-6) secreted into the cell culture medium.

  • Cell Lines: THP-1 macrophages or primary immune cells are suitable for this assay.

  • Procedure:

    • Differentiate THP-1 monocytes into macrophages using PMA.

    • Pre-treat the macrophages with the TAK1 inhibitor.

    • Stimulate the cells with LPS.

    • After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

    • Perform an ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percent inhibition of cytokine production by the inhibitor.

Experimental_Workflow start Start: Inhibitor Synthesis in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) start->in_vitro_kinase cell_culture Cell-Based Assays in_vitro_kinase->cell_culture western_blot Western Blot (Downstream Signaling) cell_culture->western_blot co_ip Co-Immunoprecipitation (Target Engagement) cell_culture->co_ip cytokine_assay Cytokine Secretion Assay (Functional Outcome) cell_culture->cytokine_assay in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo co_ip->in_vivo cytokine_assay->in_vivo end Mechanism Validated in_vivo->end

Figure 2. General experimental workflow for validating TAK1 inhibitors.

References

Benchmarking a Novel Purine Analog: A Comparative Guide to 6-Bromo-Imidazo[4,5-b]pyridine Derivatives and Known Purine Antimetabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative bromo-substituted imidazo[4,5-b]pyridine derivative against established purine antimetabolites currently utilized in clinical settings. Due to the limited publicly available biological data for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, this guide will utilize a closely related, experimentally evaluated compound from the same chemical class: a 6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine, hereafter referred to as "Imidazo-Derivative." This comparison aims to benchmark the potential antiproliferative efficacy of this novel chemical scaffold against well-known purine antimetabolites.

Introduction to Purine Antimetabolites

Purine antimetabolites are a class of drugs that structurally mimic natural purine bases (adenine and guanine), which are essential building blocks for DNA and RNA.[1] By interfering with the synthesis or function of these nucleic acids, purine antimetabolites can halt cell proliferation and induce cell death, making them effective anticancer agents.[1] These drugs typically enter cells and are metabolized into nucleotide analogs, which can then inhibit critical enzymes involved in the de novo purine biosynthesis pathway or the purine salvage pathway.[1][2] Some can also be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules.[1]

The imidazo[4,5-b]pyridine scaffold is of significant interest as it is a structural analog of purine. This similarity suggests that its derivatives may act as purine antagonists. This guide will compare the in vitro cytotoxic activity of the Imidazo-Derivative with the established purine antimetabolites Mercaptopurine, Thioguanine, and Fludarabine.

Comparative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the Imidazo-Derivative and the selected purine antimetabolites across various human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Imidazo-Derivative and Known Purine Antimetabolites

Compound/DrugHeLa (Cervical Cancer)SW620 (Colorectal Cancer)HCT116 (Colorectal Cancer)CCRF-CEM (Leukemia)K562 (Leukemia)
Imidazo-Derivative 1.8[3]3.2[3]3.2[3]--
Mercaptopurine --->206-
Thioguanine ---20-
Fludarabine --6.6[4]19.49[4]3.33[5][6]

Mechanism of Action: A Comparative Overview

The presumed mechanism of action for the Imidazo-Derivative, based on its structural similarity to purines, is the inhibition of purine metabolism, leading to a disruption of DNA and RNA synthesis and ultimately, apoptosis. This aligns with the general mechanism of known purine antimetabolites.

cluster_0 Purine Metabolism Inhibition Purine_Analogs Purine Antimetabolites (e.g., Mercaptopurine, Fludarabine, Imidazo-Derivative) Cellular_Uptake Cellular Uptake Purine_Analogs->Cellular_Uptake Metabolic_Activation Metabolic Activation to Nucleotide Analogs Cellular_Uptake->Metabolic_Activation De_Novo_Synthesis De Novo Purine Synthesis Metabolic_Activation->De_Novo_Synthesis Inhibition Salvage_Pathway Purine Salvage Pathway Metabolic_Activation->Salvage_Pathway Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Metabolic_Activation->DNA_RNA_Synthesis Incorporation & Inhibition De_Novo_Synthesis->DNA_RNA_Synthesis Salvage_Pathway->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Disruption leads to

Fig. 1: General mechanism of purine antimetabolites.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Imidazo-Derivative, Mercaptopurine, etc.) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

cluster_1 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for the MTT cytotoxicity assay.
Analysis of Intracellular Purine Nucleotide Levels

This protocol allows for the quantification of the impact of the test compound on the intracellular pools of purine nucleotides, providing insight into its mechanism of action.[7][8]

Materials:

  • Cultured cells treated with the test compound

  • Perchloric acid (0.2 M)

  • Potassium carbonate (3.5 M)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column and a photodiode array (PDA) detector[7]

  • Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, etc.)

Procedure:

  • Cell Lysis and Extraction: After treatment, harvest the cells and lyse them with ice-cold perchloric acid.

  • Neutralization: Neutralize the extract with potassium carbonate and remove the precipitate by centrifugation.

  • HPLC/UPLC Analysis: Inject the supernatant into the HPLC/UPLC system. Separate the purine nucleotides using a suitable gradient elution.[7]

  • Detection and Quantification: Detect the purine nucleotides by their UV absorbance at 254 nm. Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

  • Data Analysis: Compare the nucleotide levels in treated cells to those in untreated control cells to determine the effect of the compound on purine metabolism.

cluster_2 Purine Nucleotide Analysis Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Lyse_Cells Lyse Cells with Perchloric Acid Harvest_Cells->Lyse_Cells Neutralize Neutralize Extract Lyse_Cells->Neutralize Centrifuge Centrifuge to Remove Precipitate Neutralize->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC/UPLC Centrifuge->HPLC_Analysis Quantify Quantify Nucleotide Levels HPLC_Analysis->Quantify Compare Compare to Control Quantify->Compare End End Compare->End

Fig. 3: Workflow for intracellular purine analysis.

Conclusion

The available data on bromo-substituted imidazo[4,5-b]pyridine derivatives, represented here by the Imidazo-Derivative, demonstrates potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range.[3] This positions the imidazo[4,5-b]pyridine scaffold as a promising starting point for the development of novel antimetabolites. While a direct comparison with established purine antimetabolites is challenging due to the lack of head-to-head studies and data for the specific 5-methyl substituted compound, the initial findings suggest that this class of compounds warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, including direct enzymatic inhibition assays and comprehensive analysis of intracellular nucleotide pool alterations, to fully characterize their potential as purine antimetabolites.

References

Safety Operating Guide

Proper Disposal of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures will help ensure a safe laboratory environment and minimize environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the compound's nature as a brominated organic and a pyridine derivative, a cautious approach is necessary.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand before being collected into a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. As a brominated organic compound, it is classified as hazardous waste.

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper, absorbent pads), must be classified as halogenated organic waste .[1][2] This waste stream must be kept separate from non-halogenated organic waste and other incompatible materials.[1]

  • Containerization : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste".[1] The label should also identify the contents, including the full chemical name: this compound.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from heat sources and direct sunlight.[1]

  • Disposal : The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[2][3][4] These facilities are equipped with the necessary technology, such as scrubbers and emission control systems, to safely manage the by-products of combustion.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling halogenated hazardous waste are based on established safety protocols from sources such as institutional EHS guidelines and chemical safety manuals. The core principle is the segregation of halogenated organic waste for subsequent high-temperature incineration by a licensed waste management provider.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (this compound) B Is it a halogenated organic compound? A->B C Segregate as Halogenated Organic Waste B->C  Yes   D Segregate as Non-Halogenated Organic Waste (Incorrect Path) B->D  No   E Use Designated, Compatible Hazardous Waste Container C->E F Label Clearly: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name E->F G Store in Secure Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Final Disposal Method: Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine. The following procedures are based on established safety protocols for pyridine derivatives and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Inspect gloves for any signs of degradation or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin from potential contact.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is vital for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, must be treated as hazardous waste.[1] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[5]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Quantitative Data

The following table summarizes available physical and chemical properties for this compound. Occupational exposure limits have not been established for this specific compound.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.051 g/mol [6]
CAS Number 28279-41-6[6]
LogP 1.60[6]

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling pyridine derivatives. It is not a substitute for a comprehensive risk assessment, which should be conducted before handling this chemical. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.